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  • Product: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
  • CAS: 2060034-69-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride Introduction 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a specialized heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Introduction

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a specialized heterocyclic organic compound featuring a pyrrolidine scaffold. The pyrrolidine ring is a core structure in numerous natural products, including the amino acid proline, and is a privileged motif in medicinal chemistry.[1][2][3][4] This particular derivative is functionalized with a tertiary alcohol and a dimethylaminomethyl side chain at the C3 position, introducing multiple centers of reactivity and chirality. Supplied as a dihydrochloride salt, this compound presents as a stable, more readily handleable solid compared to its free base form, making it a valuable building block for drug discovery and development.

The presence of two basic nitrogen atoms and a hydroxyl group makes this molecule a versatile intermediate for constructing more complex molecular architectures. Pyrrolidine-containing drugs often exhibit favorable pharmacokinetic properties, such as enhanced aqueous solubility, which can improve bioavailability.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the , protocols for its characterization, and insights into its chemical behavior.

Chemical Identity and Structure

A precise understanding of the compound's identity is foundational to its effective use. The key identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride[5][6]
CAS Number 2060034-69-5[5][6]
Molecular Formula C₇H₁₈Cl₂N₂O[6]
Molecular Weight 217.14 g/mol [6]
SMILES Cl.Cl.CN(C)CC1(O)CCNC1[6]
InChI Key MHXCMTKUKPDZMS-UHFFFAOYSA-N[6]

The structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine).[3][4] The key features influencing its properties are:

  • A Chiral Center: The C3 carbon is a quaternary stereocenter, meaning the compound can exist as enantiomers. The specific stereochemistry is critical in pharmaceutical applications and must be controlled during synthesis or resolved.

  • Two Basic Centers: The molecule contains a secondary amine within the pyrrolidine ring and a tertiary amine in the dimethylamino side chain. In the dihydrochloride salt form, both nitrogen atoms are protonated, forming ammonium chlorides. This significantly impacts solubility and reactivity.

  • A Tertiary Alcohol: The hydroxyl group at C3 is a site for potential hydrogen bonding and further chemical modification, although its reactivity is sterically hindered.

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental setups.

PropertyDescription / ValueRationale / Comments
Appearance White to off-white crystalline solid.Typical appearance for organic amine hydrochloride salts.
Melting Point Data not readily available. Expected to be >150 °C.Amine salts are ionic and form crystal lattices, resulting in significantly higher melting points than their corresponding free bases. The exact value is a key indicator of purity.
Boiling Point Not applicable.The compound will likely decompose at high temperatures before boiling.
Solubility Highly soluble in water; soluble in polar protic solvents like methanol and ethanol; sparingly soluble in polar aprotic solvents (e.g., acetonitrile); and insoluble in nonpolar solvents (e.g., diethyl ether, hexanes).The dihydrochloride salt structure is ionic, readily solvated by polar protic solvents capable of hydrogen bonding and stabilizing the charged species.
Experimental Protocol: Qualitative Solubility Assessment

Understanding a compound's solubility is the first step in designing a reaction or formulation. This protocol provides a systematic way to assess solubility in various solvents.

Causality: The choice of solvents, ranging from polar protic to nonpolar, is designed to probe the full range of intermolecular interactions the compound can participate in. As an ionic salt, strong interactions with polar solvents are expected, while weak interactions with nonpolar solvents will result in poor solubility.

Methodology:

  • Preparation: Aliquot approximately 5-10 mg of 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride into separate, labeled small test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexanes).

  • Observation & Agitation: Vortex or shake each tube vigorously for 30-60 seconds. Observe for dissolution.

  • Classification:

    • Soluble: The solid completely disappears, forming a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): Gently warm the tubes containing sparingly soluble or insoluble samples to observe if solubility increases with temperature. Note any changes upon cooling.

G Diagram 1: Solvation of Dihydrochloride Salt cluster_0 In Water (Polar Protic Solvent) Compound [R-NH₂-R']²⁺ 2Cl⁻ (Solid Crystal Lattice) Ions [R-NH₂-R']²⁺ (aq) + 2Cl⁻ (aq) (Solvated Ions) Compound->Ions Dissolution Water H₂O Molecules Water->Ions Solvation Shell Formation (H-Bonding)

Caption: Solvation process in a polar solvent.

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

The two nitrogen atoms are the primary centers of basicity. The conjugate acid of pyrrolidine has a pKa of approximately 11.3.[3][4] The dimethylamino group's conjugate acid will have a slightly lower pKa, typically in the range of 10-11. As a dihydrochloride salt, the compound exists in its fully protonated, acidic form.

To utilize this compound as a nucleophile in a chemical reaction, a base must be added to deprotonate one or both of the ammonium centers to generate the neutral free base. The choice of base and stoichiometry is critical:

  • One Equivalent of Base (e.g., NaHCO₃, Et₃N): Will preferentially deprotonate the more acidic ammonium group, leading to a monoprotonated species.

  • Two or More Equivalents of a Stronger Base (e.g., NaOH, K₂CO₃): Required to generate the neutral, diamine free base in situ.

Reactivity Profile of the Free Base

Once deprotonated, the free base is a potent nucleophile.

  • N-Alkylation/N-Acylation: Both nitrogen atoms can participate in nucleophilic substitution and addition reactions with electrophiles like alkyl halides or acyl chlorides. The secondary amine within the ring is generally less sterically hindered and may react preferentially, but this can be substrate-dependent.

  • Hydroxyl Group Reactivity: The tertiary alcohol is a poor nucleophile and a poor leaving group. It can be made to react under specific conditions, such as deprotonation with a very strong base to form an alkoxide or protonation with a strong acid to facilitate substitution, though the latter may be complicated by the presence of the amines.

Stability and Storage

The dihydrochloride salt is significantly more stable and less volatile than its free base. However, amine salts can be hygroscopic.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Analytical Characterization

Confirming the identity, purity, and structure of the material is a critical step in any research workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: In a solvent like D₂O or DMSO-d₆, one would expect to see distinct signals for the N-methyl protons (a singlet, integrating to 6H), and complex multiplets for the inequivalent methylene protons on the pyrrolidine ring and the aminomethyl side chain. The N-H and O-H protons may be visible as broad signals, and their chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for the two methyl carbons, the four unique carbons of the pyrrolidine ring, and the methylene carbon of the side chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. For a polar, basic compound like this, specific methods are required.

Causality: Standard reverse-phase C18 columns often exhibit poor peak shape with highly basic analytes due to strong interactions with residual silanols. Therefore, alternative strategies like using a mobile phase with an ion-pairing agent, employing an "aqueous compatible" polar-embedded C18 column, or using Hydrophilic Interaction Liquid Chromatography (HILIC) are often necessary for robust and reproducible results.

General Protocol for HPLC Method Development:

  • Column Selection: Start with a polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) or a HILIC column.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid protonates the analyte and suppresses silanol interactions, improving peak shape.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40 °C) to achieve good resolution and peak shape.

  • Detection: Use a UV detector, monitoring at a low wavelength (e.g., 200-220 nm) as the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used.

G Diagram 2: HPLC Workflow for Purity Analysis Sample Prepare Sample (in Mobile Phase A) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Detector Detector (UV, ELSD, CAD) HPLC->Detector Elute Data Data Acquisition & Analysis Detector->Data Report Generate Purity Report (% Area) Data->Report

Caption: A typical workflow for HPLC purity analysis.

Conclusion

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a structurally rich building block with significant potential in synthetic and medicinal chemistry. Its key characteristics—a chiral quaternary center, two basic nitrogens, and a tertiary alcohol—offer multiple avenues for chemical elaboration. As a dihydrochloride salt, it provides enhanced stability and solubility in polar solvents, simplifying handling and reaction setup. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in the laboratory. Proper analytical characterization via NMR and a well-developed HPLC method are crucial to ensure its quality and the successful outcome of subsequent synthetic transformations.

References

  • PubChem. 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Ilyin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • European Chemicals Agency. 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Talanta Open, 8, 100242. [Link]

  • Chemspace. 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • ResearchGate. Structure of pyrrolidine and their derivatives. [Link]

  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. [Link]

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Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride Derivatives

Abstract The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides an in-depth exploration of the putative mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides an in-depth exploration of the putative mechanism of action of derivatives of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, with a primary focus on their interaction with the Dopamine D3 receptor (D3R), a key target in the central nervous system. Drawing upon structure-activity relationships of analogous 3-hydroxypyrrolidine compounds, this document will elucidate the downstream signaling cascades modulated by these derivatives and provide detailed, field-proven experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting dopaminergic pathways.

Introduction: The 3-Hydroxypyrrolidine Scaffold in Neuropharmacology

The 3-hydroxypyrrolidine core is a versatile structural template that has been successfully employed in the design of ligands for a variety of G-protein coupled receptors (GPCRs), including muscarinic, serotonin, and dopamine receptors. Its stereochemistry and the potential for substitution at the nitrogen and other positions on the ring allow for the fine-tuning of receptor affinity and selectivity. While direct pharmacological data on 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is limited in publicly accessible literature, extensive research on structurally related analogues, particularly 3-(3-hydroxyphenyl)pyrrolidine derivatives, strongly points towards the Dopamine D3 receptor (D3R) as a primary biological target.[2]

The D3R is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens, and is implicated in the modulation of mood, motivation, and reward.[3][4] Consequently, it has emerged as a significant target for the development of therapeutics for a range of neurological and psychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease.[5][6] This guide will, therefore, proceed with the well-supported hypothesis that derivatives of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol act as modulators of the D3R.

The Dopamine D3 Receptor: A Putative Target and its Signaling Pathways

The D3R is a member of the D2-like family of dopamine receptors and is canonically coupled to the Gαi/o class of G-proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] However, the signaling repertoire of the D3R is more complex and extends beyond this classical pathway.

Canonical Gαi/o-Mediated Signaling

Upon agonist binding, the D3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gαi/o protein. The activated Gαi/o-GTP complex then dissociates from the βγ-subunits and inhibits adenylyl cyclase, leading to reduced cAMP production. This cascade ultimately impacts the activity of protein kinase A (PKA) and downstream phosphorylation events.

G_protein_signaling cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 3-Hydroxypyrrolidine Derivative (Agonist) Ligand->D3R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Canonical D3R-Gαi/o Signaling Pathway
Non-Canonical and G-Protein-Independent Signaling

Recent studies have revealed that D3R signaling is not limited to G-protein coupling. The receptor can also signal through β-arrestin-dependent pathways, which can lead to the activation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) and the Akt/mTOR pathways.[7] This biased signaling, where a ligand preferentially activates one pathway over another, is a critical area of research in GPCR pharmacology.

Furthermore, the D3R can form heteromers with other dopamine receptors, such as the D1 and D2 receptors.[7][8] These interactions can lead to novel signaling properties. For instance, the D1R-D3R heteromer can activate ERK and Akt signaling in a G-protein-independent manner.[7]

Non_Canonical_Signaling cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor Heteromer D1R-D3R Heteromer Beta_Arrestin β-Arrestin D3R->Beta_Arrestin Recruits D1R Dopamine D1 Receptor Akt_mTOR_Pathway Akt/mTOR Signaling Heteromer->Akt_mTOR_Pathway Activates Ligand 3-Hydroxypyrrolidine Derivative Ligand->D3R Ligand->Heteromer Modulates ERK_Pathway ERK Signaling (e.g., pERK) Beta_Arrestin->ERK_Pathway Activates Cellular_Responses Cellular Responses (e.g., Plasticity, Survival) ERK_Pathway->Cellular_Responses Akt_mTOR_Pathway->Cellular_Responses

Non-Canonical and Heteromer-Mediated D3R Signaling

Structure-Activity Relationships (SAR): The Role of the (Dimethylamino)methyl Substituent

The biological activity of 3-hydroxypyrrolidine derivatives is highly dependent on the nature of the substituent on the nitrogen atom. Studies on a series of 3-(3-hydroxyphenyl)pyrrolidine analogues have shown that N-alkylation can significantly influence affinity and selectivity for the D3R.[2]

While direct SAR data for the (Dimethylamino)methyl group at the 3-position is not available, we can infer its potential influence. The tertiary amine in the dimethylaminomethyl group is basic and will be protonated at physiological pH. This positive charge could engage in ionic interactions with acidic residues in the receptor binding pocket, such as the conserved aspartate in transmembrane domain 3 (Asp110) of the D3R. The size and conformation of this substituent will also play a crucial role in the overall binding affinity and selectivity. It is plausible that this group could be optimized to enhance interactions within the orthosteric or a secondary binding pocket of the D3R.

Experimental Protocols for Characterizing D3R Ligands

To elucidate the mechanism of action of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol derivatives, a series of in vitro assays are essential. The following protocols are based on established methodologies for characterizing D3R ligands.

Radioligand Binding Assay for D3R Affinity

This assay determines the affinity of a test compound for the D3R by measuring its ability to compete with a radiolabeled ligand.[5][9]

Materials:

  • HEK293 cells stably expressing human D3R

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand: [³H]-Spiperone

  • Non-specific binding control: (+)-Butaclamol (10 µM)

  • Test compound (3-[(Dimethylamino)methyl]pyrrolidin-3-ol derivative)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: a. Culture and harvest HEK293-hD3R cells. b. Homogenize cells in ice-cold membrane preparation buffer. c. Centrifuge to pellet the membranes and resuspend in assay buffer. d. Determine protein concentration (e.g., BCA assay).

  • Binding Assay: a. In a 96-well plate, add in triplicate:

    • 50 µL of cell membrane preparation.
    • 50 µL of [³H]-Spiperone (at a concentration near its Kd).
    • 50 µL of the test compound at various concentrations.
    • For total binding, add 50 µL of assay buffer instead of the test compound.
    • For non-specific binding, add 50 µL of 10 µM (+)-butaclamol. b. Incubate at room temperature for 60-90 minutes.
  • Filtration and Counting: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer. c. Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). c. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes from HEK293-hD3R cells Start->Membrane_Prep Assay_Setup Set up 96-well plate: Membranes, [3H]-Spiperone, Test Compound Membrane_Prep->Assay_Setup Incubation Incubate at RT for 60-90 min Assay_Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for D3R Radioligand Binding Assay
[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the D3R by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10][11]

Materials:

  • HEK293 cell membranes expressing hD3R

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP (10 µM)

  • [³⁵S]GTPγS (0.1 nM)

  • Test compound

  • Non-specific binding control: unlabeled GTPγS (10 µM)

Protocol:

  • Assay Setup: a. In a 96-well plate, add in triplicate:

    • Cell membranes.
    • GDP.
    • Test compound at various concentrations (for agonist activity) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist activity). b. Pre-incubate for 15 minutes at 30°C.
  • Initiate Reaction: a. Add [³⁵S]GTPγS to initiate the binding reaction. b. Incubate for 60 minutes at 30°C.

  • Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash filters with ice-cold buffer. c. Measure bound radioactivity by scintillation counting.

  • Data Analysis: a. Calculate the stimulated [³⁵S]GTPγS binding at each concentration. b. For agonists, determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). c. For antagonists, determine the IC50 and calculate the Kb (antagonist dissociation constant).

cAMP Accumulation Assay

This assay measures the functional consequence of D3R activation on its canonical signaling pathway by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing hD3R

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (to stimulate adenylyl cyclase)

  • Dopamine (as a reference agonist)

  • Test compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Plating: a. Seed cells in a 96-well plate and allow them to attach overnight.

  • Assay: a. Wash cells with assay buffer. b. For antagonist testing, pre-incubate cells with the test compound. c. Add forskolin and the test compound (for agonist testing) or a fixed concentration of dopamine (for antagonist testing). d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: a. Lyse the cells and measure cAMP levels using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: a. Generate dose-response curves and determine EC50/IC50 values.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of 3-Hydroxypyrrolidine Derivatives at the Human D3R

CompoundD3R Ki (nM)D3R EC50 (nM) ([³⁵S]GTPγS)D3R Emax (%)D3R IC50 (nM) (cAMP)
Derivative 1
Derivative 2
Reference Agonist
Reference Antagonist

Conclusion

While further direct experimental evidence is required to definitively elucidate the mechanism of action of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride derivatives, the existing body of literature on structurally related compounds provides a strong rationale for investigating their activity at the Dopamine D3 receptor. This technical guide has outlined the key signaling pathways associated with the D3R and provided detailed, actionable protocols for the comprehensive pharmacological characterization of these promising compounds. The insights gained from such studies will be invaluable for the advancement of novel therapeutics for a range of CNS disorders.

References

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. [Link]

  • Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. (2020). MDPI. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. [Link]

  • Dopamine D3 Receptor Modulates l-DOPA-Induced Dyskinesia by Targeting D1 Receptor-Mediated Striatal Signaling. (2015). Cerebral Cortex. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Behavioral Implications. (2023). Biomolecules & Therapeutics. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. (2017). ACS Chemical Neuroscience. [Link]

  • Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. (2015). ACS Chemical Neuroscience. [Link]

  • Autoradiographic mapping of dopamine-D2/D3 receptor stimulated [35S]GTPgammaS binding in the human brain. (2005). European Journal of Neuroscience. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023). ACS Pharmacology & Translational Science. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. [Link]

  • G protein activation by human dopamine D3 receptors in high-expressing Chinese hamster ovary cells: A guanosine-5'-O-(3-[35S]thio)- triphosphate binding and antibody study. (2001). Journal of Neurochemistry. [Link]

  • Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments. (2023). Molecules. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). Molecules. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2025). ResearchGate. [Link]

  • Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells. (2014). PLoS ONE. [Link]

  • D3 Human Dopamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Dopamine D3 receptor ligands and preparation and medical uses of the same. (2016).
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  • D2/D3 Dopamine Receptor Heterodimers Exhibit Unique Functional Properties. (2001). Journal of Biological Chemistry. [Link]

  • When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor. (2012). Science Signaling. [Link]

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  • Theoretical signaling pathways of the dopamine D1/D3 receptors in the... (2021). ResearchGate. [Link]

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Foundational

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride MSDS and handling safety guidelines

An In-Depth Technical Guide to the Safe Handling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the material safety...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the material safety data and handling guidelines for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of safety and procedural accuracy.

Chemical Identity and Properties

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a substituted pyrrolidine derivative. Its chemical structure consists of a pyrrolidine ring with a hydroxyl group and a dimethylaminomethyl group attached to the same carbon atom. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.14 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Melting Point Not available
Boiling Point Not available
CAS Number 1256346-34-7

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its potential for causing skin and eye irritation, as well as respiratory tract irritation if inhaled.

GHS Hazard Pictograms:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A thorough understanding of the required PPE is the first line of defense against accidental exposure. The selection of appropriate PPE should be based on a risk assessment of the specific laboratory procedures being performed.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow cluster_protection Protection Type start Start: Handling 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride risk_assessment Conduct Risk Assessment (e.g., quantity, duration, procedure) start->risk_assessment eye_protection Eye Protection: Safety glasses with side shields or goggles risk_assessment->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) risk_assessment->hand_protection body_protection Body Protection: Laboratory coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Use in a well-ventilated area or fume hood. If dust is generated, use a NIOSH-approved respirator. risk_assessment->respiratory_protection end_procedure Proceed with Experiment

Caption: PPE selection workflow for handling the compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.

  • Dispensing: When weighing or transferring the solid material, use appropriate tools (spatula, weighing paper) to avoid generating dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and First-Aid Measures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency_Response_Flowchart cluster_emergency Emergency Response Protocol cluster_exposure_type Type of Exposure exposure_event Exposure Event Occurs inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure_event->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. exposure_event->skin_contact eye_contact Eye Contact: Rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure_event->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure_event->ingestion spill_event Spill Occurs spill_response Spill Response: 1. Evacuate area. 2. Wear appropriate PPE. 3. Absorb with inert material (e.g., sand, vermiculite). 4. Collect and place in a suitable container for disposal. 5. Clean the spill area. spill_event->spill_response

Caption: Emergency response flowchart for exposure or spills.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Toxicological Information

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Given the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

References

  • BLD Pharmatech Inc.3-((Dimethylamino)methyl)
  • ChemScence.3-((Dimethylamino)methyl)
  • Glentham Life Sciences.3-((Dimethylamino)methyl)
Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Executive Summary The thermodynamic stability of a drug substance is a cornerstone of pharmaceutical development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of a drug substance is a cornerstone of pharmaceutical development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, a complex chiral intermediate. By integrating thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with a systematic forced degradation program aligned with International Council for Harmonisation (ICH) guidelines, this document outlines a robust strategy for identifying and mitigating stability risks. We detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a model for data interpretation. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring the chemical and physical integrity of pharmaceutical compounds from early development through commercialization.

Introduction: The Critical Role of Stability Assessment

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (hereafter designated as CPD-X) is a molecule of interest in synthetic chemistry, potentially as a precursor or intermediate for active pharmaceutical ingredients (APIs). As a dihydrochloride salt, its physicochemical properties are significantly influenced by the protonation of its two basic nitrogen centers. Understanding the thermodynamic stability of CPD-X is not merely an academic exercise; it is a prerequisite for reliable process development, formulation design, and regulatory compliance.[1][2]

The purpose of stability testing is to furnish evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4] This guide provides a comprehensive pathway to:

  • Determine the intrinsic solid-state stability of CPD-X.

  • Identify potential degradation pathways and products under stress conditions.

  • Establish a foundation for developing a stability-indicating analytical method.

  • Inform decisions on storage, handling, and packaging.

This investigation is structured around two core pillars: the analysis of intrinsic thermal stability and the evaluation of extrinsic stability through forced degradation.

Physicochemical Characterization of CPD-X

A foundational understanding of the molecule's properties is essential before commencing stability studies.

PropertyValueSource
IUPAC Name 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochlorideChemspace[5]
Molecular Formula C₇H₁₈Cl₂N₂OChemspace[5]
Molecular Weight 217.14 g/mol Chemspace[5]
CAS Number 2060034-69-5ECHA[6]
Chemical Structure (Structure rendered based on IUPAC name)

Intrinsic Thermal Stability Analysis

Thermal analysis techniques provide direct insight into the solid-state stability of a compound by measuring its response to controlled heating.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and polymorphic transitions.[8][9][10] For a crystalline salt like CPD-X, a sharp, high-temperature melting endotherm without prior thermal events suggests good crystalline quality and thermal stability.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of CPD-X into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent solvent loss and ensure containment during melting. An empty, hermetically sealed pan is used as the reference.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Record the heat flow versus temperature. Identify the onset temperature, peak maximum (melting point), and enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature.[12][13] This technique is crucial for detecting residual solvents, water content (hydrates), and determining the onset temperature of thermal decomposition.[14][15][16]

  • Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of CPD-X into a platinum or ceramic TGA pan.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the temperature at which significant mass loss begins (T_onset).

Summary of Thermal Analysis Data (Hypothetical)
ParameterResultInterpretation
DSC Melting Point (T_peak) 215.4 °CIndicates a high-melting, crystalline solid. The sharpness of the peak suggests high purity.
DSC Enthalpy of Fusion (ΔH_fus) 120.5 J/gA significant enthalpy value, characteristic of a well-ordered crystalline lattice.
TGA Onset of Decomposition ~220 °CThe compound is thermally stable up to this temperature, with decomposition occurring after melting.
TGA Mass Loss <100°C <0.1%The material is non-hygroscopic and free of volatile solvents.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][2][17] These studies are mandated by regulatory bodies like the ICH and are essential for developing and validating stability-indicating analytical methods.[3][18][19]

The overall workflow for stability assessment is depicted below.

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Interpretation CPD_X CPD-X Sample DSC Differential Scanning Calorimetry (DSC) CPD_X->DSC TGA Thermogravimetric Analysis (TGA) CPD_X->TGA Acid Acid Hydrolysis (e.g., 0.1 M HCl) CPD_X->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) CPD_X->Base Oxidation Oxidation (e.g., 3% H₂O₂) CPD_X->Oxidation Photo Photolytic Stress (ICH Q1B) CPD_X->Photo Thermal Thermal Stress (e.g., 80°C) CPD_X->Thermal Thermal_Data Intrinsic Thermal Profile DSC->Thermal_Data TGA->Thermal_Data Data_Interp Data Interpretation (Mass Balance, Pathway ID) Thermal_Data->Data_Interp HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC HPLC->Data_Interp Report Final Stability Report Data_Interp->Report

Caption: Plausible acid-catalyzed degradation pathway of CPD-X.

Conclusion and Risk Assessment

The comprehensive thermodynamic stability assessment of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride reveals a compound with high intrinsic thermal stability, characterized by a melting point above 200°C and no evidence of decomposition prior to melting. It is non-hygroscopic and photostable.

The primary stability liabilities are its susceptibility to acid-catalyzed hydrolysis and, to a lesser extent, oxidation. The compound is relatively stable under neutral and basic conditions. This profile suggests that during synthesis, purification, and storage, exposure to strongly acidic environments and potent oxidizing agents should be minimized. The excellent solid-state stability indicates that as a dry powder, CPD-X can be stored with confidence under standard ambient conditions, with no special packaging required beyond protection from atmospheric moisture. The data gathered provides the critical foundation for the development of a fully validated, stability-indicating HPLC method and informs the risk assessment for its use in further pharmaceutical development.

References

  • PubChem. (n.d.). 3-(Dimethylamino)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

  • Bhate, V. R., & Kumar, L. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-15. Retrieved from [Link]

  • Jadhav, S. B., et al. (2013). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 75(4), 457-463. Retrieved from [Link]

  • Instanano. (2025). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: A tool for determination of stability in pharmaceutical dosage forms. Pharmaceutical Technology, 31(3), 56-68. Retrieved from [Link]

  • News-Medical.net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. Retrieved from [Link]

  • Sitaram, B., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 52(8), 856-863. Retrieved from [Link]

  • ECHA. (n.d.). 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. European Chemicals Agency. Retrieved from [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

Sources

Foundational

literature review on 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride in medicinal chemistry

An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride in Medicinal Chemistry Introduction: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold In the landscape of medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, a foundational structure renowned for its prevalence in natural products and its role in a multitude of FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a sophisticated exploration of chemical space, enabling precise stereochemical control that is crucial for selective interaction with biological targets.[1] Within this important class of heterocycles, 3-substituted pyrrolidin-3-ols represent a particularly valuable subclass. The presence of a hydroxyl group at the C3 position provides a key point for hydrogen bonding interactions with protein targets and a handle for further synthetic modification.

This guide focuses on a specific, highly functionalized derivative: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride . This molecule incorporates several key pharmacophoric features: a tertiary amine, a hydroxyl group, and the pyrrolidine core, making it a versatile and powerful building block for the synthesis of novel therapeutic agents. Its application spans a range of disease areas, from central nervous system (CNS) disorders to oncology, by serving as a key intermediate for compounds designed to interact with targets like G-protein coupled receptors (GPCRs) and kinases.[3][4][5]

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its application in drug design and synthesis.

PropertyValueSource
IUPAC Name 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride[6]
Molecular Formula C₇H₁₈Cl₂N₂O[6]
Molecular Weight 217 g/mol [6]
CAS Number 2060034-69-5[6]
SMILES Cl.Cl.CN(C)CC1(O)CCNC1[6]
InChI Key MHXCMTKUKPDZMS-UHFFFAOYSA-N[6]

Synthesis and Chemical Elaboration: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis leverages the reactivity of epoxides and the reliability of reductive amination to construct the target molecule.

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Deprotection & Salt Formation A 1-Boc-3,4-epoxypyrrolidine C N-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol A->C Nucleophilic Ring-Opening B Dimethylamine B->C D N-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol F 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (Target) D->F Acidic Deprotection E HCl in Dioxane E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol (Intermediate C)

  • Reaction Setup: To a solution of 1-Boc-3,4-epoxypyrrolidine (1.0 eq) in a suitable protic solvent such as isopropanol or ethanol, add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% aqueous solution or a 2M solution in THF) at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is taken up in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove excess dimethylamine and other aqueous impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Causality: The use of an excess of dimethylamine drives the reaction to completion. The epoxide ring is strained and susceptible to nucleophilic attack; the secondary amine (dimethylamine) acts as the nucleophile, regioselectively attacking the less sterically hindered carbon of the epoxide, leading to the desired 3-hydroxy-3-substituted pattern.

Step 2: Synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (Target F)

  • Reaction Setup: Dissolve the purified N-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol (1.0 eq) in a minimal amount of a solvent like methanol or ethyl acetate.

  • Reaction Conditions: To this solution, add an excess of a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, >2.0 eq) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Isolation: The formation of a precipitate (the dihydrochloride salt) is typically observed. The solid is collected by filtration, washed with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities, and then dried under vacuum to yield the final product as a stable, crystalline solid.

Causality: The tert-Butoxycarbonyl (Boc) protecting group is labile under acidic conditions. The strong acid (HCl) protonates both the pyrrolidine nitrogen (after deprotection) and the exocyclic dimethylamino nitrogen, leading to the formation of the highly water-soluble and crystalline dihydrochloride salt, which facilitates its isolation and purification.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The structural motifs present in 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride make it a valuable precursor for synthesizing compounds targeting a variety of diseases. The pyrrolidine ring serves as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for achieving high-affinity and selective binding to protein targets.

Central Nervous System (CNS) Disorders

The 3-substituted pyrrolidine framework is a well-established pharmacophore for ligands of dopamine and serotonin receptors, which are key targets for treating psychosis, depression, and other neurological conditions.[2][9] The nitrogen atom of the pyrrolidine ring can act as a key basic center, interacting with acidic residues like aspartate in the binding pockets of these receptors. The dimethylaminomethyl side chain can explore additional binding pockets and contribute to the overall affinity and selectivity profile of the molecule. For instance, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for these receptors.[3][9]

Oncology: Targeting Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The pyrrolidine scaffold has been successfully incorporated into numerous kinase inhibitors.[5][11] Sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, features a pyrrole ring, highlighting the utility of five-membered nitrogen heterocycles in this therapeutic area.[12] The 3-hydroxy-3-substituted pyrrolidine scaffold can be used to develop ATP-competitive inhibitors, where the hydroxyl group forms a critical hydrogen bond with the hinge region of the kinase active site. The dimethylamino group can provide an additional basic handle to improve aqueous solubility or form salt bridges with acidic residues in the protein.

G cluster_Target Therapeutic Targets cluster_Application Disease Areas Kinases Kinases (e.g., EGFR, VEGFR) Oncology Oncology Kinases->Oncology GPCRs GPCRs (e.g., Dopamine, Serotonin) CNS CNS Disorders GPCRs->CNS Scaffold 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Scaffold Scaffold->Kinases Inhibition of aberrant signaling Scaffold->GPCRs Modulation of neurotransmission

Caption: Applications of the pyrrolidine scaffold in drug discovery.

Infectious Diseases

Pyrrolidine derivatives are also integral to the development of antiviral and antibacterial agents. Several approved drugs for Hepatitis C Virus (HCV), such as the NS5A polymerase inhibitor Daclatasvir, contain a pyrrolidine moiety.[1] In the antibacterial space, carbapenem antibiotics like Meropenem incorporate a substituted pyrrolidine sidechain which enhances potency against problematic pathogens.[1] The functional groups on 3-[(Dimethylamino)methyl]pyrrolidin-3-ol provide synthetic handles to attach the scaffold to larger, more complex molecules designed to inhibit viral replication or bacterial cell wall synthesis.

Conclusion and Future Perspectives

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is more than just a chemical entity; it is a strategic tool for medicinal chemists. It embodies a convergence of desirable properties: a three-dimensional scaffold, stereochemical potential, and multiple points for functionalization. Its utility as a building block allows for the rapid generation of diverse chemical libraries for screening against a wide array of biological targets.

Future research will likely focus on leveraging this and similar scaffolds to tackle increasingly complex therapeutic challenges. This includes the design of multi-target ligands for diseases with complex pathologies, such as Alzheimer's disease, and the development of next-generation covalent inhibitors where the pyrrolidine core positions a reactive group for irreversible binding.[4] As synthetic methodologies continue to advance, the efficient and stereoselective synthesis of complex pyrrolidine derivatives will further empower drug discovery efforts, cementing the role of this versatile heterocycle at the forefront of medicinal chemistry.

References

Sources

Exploratory

Toxicity Profile and Hazard Identification of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride: A Technical Whitepaper

Executive Summary The compound 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2060034-69-5) is a highly functionalized, nitrogen-rich building block frequently utilized in medicinal chemistry and advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2060034-69-5) is a highly functionalized, nitrogen-rich building block frequently utilized in medicinal chemistry and advanced drug discovery programs. While its structural motifs are highly desirable for target-binding affinity, they also confer specific toxicological liabilities. This whitepaper provides an in-depth analysis of its hazard profile, detailing the mechanistic basis for its localized and systemic toxicity, and outlines the self-validating in vitro experimental protocols required for regulatory hazard identification.

Chemical Identity and Structure-Activity Relationship (SAR)

The toxicological behavior of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is intrinsically linked to its molecular architecture. The compound features a pyrrolidine core substituted with a tertiary amine (dimethylamino) and a hydroxyl group, stabilized as a dihydrochloride salt[1].

  • Localized Toxicity (Irritation): The presence of two basic nitrogen atoms means that, upon dissociation in physiological fluids (such as sweat or tears), the free base can act as a localized proton acceptor. This basicity induces rapid pH shifts at the site of contact, driving epidermal and corneal membrane disruption[1].

  • Systemic Toxicity (Narcotic Effects): The tertiary amine motif is a classic pharmacophore designed to enhance lipophilicity and facilitate blood-brain barrier (BBB) penetration. Once absorbed systemically, this structural feature allows the molecule to interact with central nervous system (CNS) receptors, leading to transient narcotic effects[2].

Hazard Identification and GHS Profiling

Based on standardized toxicological assessments, the compound triggers specific classifications under the Globally Harmonized System (GHS). Table 1 summarizes the quantitative and qualitative data associated with its hazard profile.

Table 1: GHS Hazard Classifications & Regulatory Thresholds

Hazard ClassGHS CategoryHazard CodeClinical ManifestationIn Vitro Regulatory Threshold
Skin Irritation Category 2H315Erythema and localized edemaTissue Viability ≤ 50% (OECD 439)
Eye Irritation Category 2AH319Serious eye irritation / rednessTissue Viability ≤ 60% (OECD 492)
Specific Target Organ Toxicity (Single Exposure) Category 3H336Drowsiness or dizzinessN/A (Mechanistic BBB penetration)

Mechanistic Toxicology

Localized Irritation (Skin and Eye)

Chemical-induced irritation (H315 and H319) is not merely a physical burn; it is a complex biochemical cascade. When the compound is applied topically, it penetrates the stratum corneum and disrupts the lipid bilayers of underlying keratinocytes or corneal epithelial cells[3]. This membrane damage triggers the release of pro-inflammatory cytokines, primarily Interleukin-1 alpha (IL-1α) and Prostaglandin E2 (PGE2), which subsequently cause vasodilation, erythema, and edema[3].

G A Topical Exposure B Stratum Corneum Penetration A->B C Keratinocyte Damage B->C D Release of IL-1α C->D E Vasodilation & Edema (H315) D->E

Caption: Mechanistic pathway of chemical-induced localized skin irritation.

Systemic Toxicity: STOT SE 3 (Narcotic Effects)

The H336 classification indicates that single exposure may cause drowsiness or dizziness[2]. Unlike STOT SE 1 or 2, which involve irreversible organ damage, STOT SE 3 effects are transient and reversible[4]. The mechanism relies on the compound's systemic absorption (via inhalation of dust or dermal permeation) and subsequent penetration of the BBB. Once in the CNS, the basic amine interacts with neurotransmitter receptors or ion channels, altering synaptic transmission and resulting in lethargy, lack of coordination, or narcosis[5].

G A Systemic Absorption B BBB Penetration A->B C CNS Target Interaction B->C D Synaptic Alteration C->D E Narcotic Effects (H336) D->E

Caption: Systemic absorption and CNS penetration leading to STOT SE 3 narcotic effects.

Experimental Protocols for Hazard Validation

To validate these hazards without relying on in vivo animal models, regulatory bodies mandate the use of highly controlled, self-validating in vitro systems.

G A Tissue Equilibration (RhE/RhCE) B Test Chemical Application A->B C Post-Exposure Incubation B->C D MTT Viability Assay C->D E Viability Assessment D->E

Caption: Standardized in vitro workflow for assessing skin and eye irritation.

In Vitro Skin Irritation (OECD TG 439)

This protocol utilizes a Reconstructed Human Epidermis (RhE) model to assess H315 potential[3].

  • Step 1: Tissue Equilibration: RhE tissues (e.g., EpiDerm) are pre-incubated overnight at 37°C, 5% CO2 to recover from shipping stress and stabilize baseline metabolic activity[6].

  • Step 2: Chemical Application: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (solid) is moistened with 25 µL of sterile DPBS to ensure optimal tissue contact, and applied topically to the RhE surface for exactly 60 minutes.

  • Step 3: Post-Exposure Incubation: Tissues are thoroughly rinsed with DPBS to remove the chemical and incubated for 42 hours. Causality: This extended incubation is critical; it allows time for the inflammatory cascade to progress and for delayed cytotoxicity to manifest[3].

  • Step 4: MTT Viability Assay: Tissues are transferred to a medium containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to a purple formazan salt. The formazan is extracted using isopropanol, and optical density (OD) is measured at 570 nm[7].

  • Step 5: Self-Validation & Acceptance Criteria: The assay is only valid if the negative control (DPBS) yields an OD ≥ 1.0 and ≤ 2.5, and the positive control (5% SDS) reduces viability to ≤ 20%.

  • Step 6: Classification: If the mean tissue viability is ≤ 50% relative to the negative control, the compound is classified as a Category 2 Skin Irritant[6].

In Vitro Eye Irritation (OECD TG 492B)

To evaluate H319 potential, the OECD 492B Time-to-Toxicity protocol is employed using Reconstructed Human Corneal Epithelium (RhCE) models[8].

  • Step 1: Application: The test substance is applied to the RhCE model. Unlike standard OECD 492 which only provides a binary "Irritant/Non-Irritant" result, 492B uses multiple exposure times to differentiate between Category 1 (Severe Damage) and Category 2 (Irritation)[8].

  • Step 2: MTT Assessment: Following exposure and rinsing, viability is assessed via the MTT reduction assay.

  • Step 3: Self-Validation: Concurrent testing with a negative control (sterile water) and a positive control (neat methyl acetate or similar) ensures system integrity.

  • Step 4: Classification: A viability of ≤ 60% relative to the negative control confirms the compound's potential to cause eye irritation[9].

In Vitro BBB Permeability for STOT SE 3 Assessment

To mechanistically validate the H336 (drowsiness/dizziness) hazard, a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized[2].

  • Step 1: Setup: A donor compartment containing the test compound in a physiological buffer (pH 7.4) is separated from an acceptor compartment by a PVDF membrane coated with porcine brain lipid extract.

  • Step 2: Incubation: The system is incubated for 4-18 hours to allow for passive diffusion. Causality: Passive diffusion is the primary mechanism by which lipophilic free-base amines cross the BBB to exert narcotic effects.

  • Step 3: Quantification: LC-MS/MS is used to quantify the concentration of the compound in the acceptor well, generating an effective permeability coefficient ( Peff​ ). High Peff​ values correlate strongly with in vivo CNS exposure and validate the STOT SE 3 classification.

Conclusion

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a valuable chemical intermediate, but its structural properties—specifically its dual basic amine centers and lipophilicity—render it a Category 2 skin and eye irritant, as well as a Category 3 specific target organ toxicant (narcotic effects). By employing rigorous, self-validating in vitro methodologies like OECD 439 and 492B, researchers can accurately quantify these hazards, ensuring safe handling and informed decision-making in downstream drug development pipelines.

References

  • NextSDS. "3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • OECD. "Test Guideline No. 439 In Vitro Skin Irritation." Institut Pasteur de Lille.
  • GHS Notebook. "Combining the hazard statements for STOT SE Category 3." WordPress.
  • European Commission. "Identification of Substances of Very High Concern (SVHC) under the 'equivalent level of concern' route." JRC Publications Repository.
  • Institute for In Vitro Sciences (IIVS). "Skin Irritation Test (SIT, OECD 439)." IIVS.org.
  • OECD. "ENV/JM/MONO(2016)45 Unclassified." OECD.org.
  • Institute for In Vitro Sciences (IIVS). "Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492)." IIVS.org.
  • SGS INSTITUT FRESENIUS. "OECD 492B – Advanced In Vitro Testing Method for GHS Classification of Eye Irritation and Serious Eye Damage." SGS.de.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

An Application Note and Detailed Protocol for the Synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride Introduction The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its non-planar, sp³-rich geometry allows for precise three-dimensional orientation of functional groups, making it an ideal building block for designing ligands that interact with complex biological targets.[3] This application note provides a comprehensive, step-by-step guide for the synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, a functionalized pyrrolidine derivative with potential applications as a synthetic intermediate in drug discovery programs.

The described synthetic strategy is designed for clarity, reliability, and scalability. It begins with the readily available N-Boc-pyrrolidin-3-one and proceeds through a robust sequence involving an epoxidation and a regioselective amine-opening reaction. This guide explains the causality behind key experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is accomplished via a three-stage process starting from N-Boc-pyrrolidin-3-one. The core logic is to transform the C3 carbonyl into a spiro-epoxide, which then serves as an electrophilic handle. This epoxide is subsequently opened by dimethylamine in a regioselective manner to simultaneously install both the C3-hydroxyl and the C3-(dimethylaminomethyl) functionalities. The final steps involve the removal of the nitrogen protecting group and conversion to the stable dihydrochloride salt.

G cluster_0 Overall Synthetic Pathway A N-Boc-pyrrolidin-3-one B 1-Boc-4-oxa-1-azaspiro[2.4]heptane (Spiro-epoxide intermediate) A->B  Step 1: Corey-Chaykovsky  Epoxidation C 1-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol B->C  Step 2: Epoxide Ring-Opening  with Dimethylamine D 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (Free Base) C->D  Step 3: N-Boc Deprotection E 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (Target Molecule) D->E  Step 4: Salt Formation

Caption: High-level overview of the synthetic route.

PART 1: Synthesis of Starting Material: N-Boc-pyrrolidin-3-one

The starting material, 1-tert-butoxycarbonyl-pyrrolidin-3-one (N-Boc-pyrrolidin-3-one), is commercially available from numerous suppliers. For laboratories preferring to synthesize it, established literature procedures are available. A common and effective method involves a Michael addition followed by an intramolecular Dieckmann condensation of glycine and acrylate esters, followed by N-protection and decarboxylation.[4] This multi-step process provides the key ketone intermediate required for the main synthetic sequence.

PART 2: Step-by-Step Synthesis Protocol

This section details the core experimental procedures for converting N-Boc-pyrrolidin-3-one into the target compound.

Stage A: Epoxidation via Corey-Chaykovsky Reaction

Scientific Rationale: The conversion of the ketone at C3 into a spiro-epoxide is the key strategic step. This transformation replaces the planar carbonyl with a strained three-membered ring. The inherent ring strain makes the epoxide an excellent electrophile, priming it for nucleophilic attack. The Corey-Chaykovsky reaction, using dimethylsulfoxonium methylide, is a highly reliable method for converting ketones into epoxides.

G cluster_mech Corey-Chaykovsky Reaction Mechanism Ylide Me2S(=O)CH2⁻ (Ylide) Ketone N-Boc-pyrrolidin-3-one Betaine Betaine Intermediate Ketone->Betaine + Ylide Epoxide Spiro-epoxide Product Betaine->Epoxide Intramolecular SN2 - DMSO

Caption: Simplified mechanism of epoxide formation.

Protocol:

  • Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M). Cool the resulting suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of gas ceases and the solution becomes homogeneous.

  • Reaction with Ketone: Cool the freshly prepared ylide solution back to 0 °C. Dissolve N-Boc-pyrrolidin-3-one (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 20-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 1-Boc-4-oxa-1-azaspiro[2.4]heptane, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

ParameterValue
Starting Material N-Boc-pyrrolidin-3-one
Key Reagents Trimethylsulfoxonium iodide, NaH
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Stage B: Regioselective Epoxide Ring-Opening

Scientific Rationale: This step constitutes the C-C and C-O bond formation for the final tertiary alcohol. The nucleophile, dimethylamine, attacks the epoxide. The reaction's regioselectivity is governed by sterics; the attack occurs at the less substituted exocyclic carbon of the spiro-epoxide, following an Sₙ2 mechanism. This ensures the formation of the desired 3-substituted-3-ol architecture. Using a protic solvent like ethanol can facilitate the reaction by protonating the oxygen atom in the transition state, making it a better leaving group.

Protocol:

  • Dissolve the purified spiro-epoxide from Stage A (1.0 eq.) in ethanol (~0.3 M) in a sealable pressure vessel or a robust sealed tube.

  • Add a solution of dimethylamine (40% in water, or a 2 M solution in THF/Methanol, 3-5 eq.). The use of excess amine drives the reaction to completion.

  • Seal the vessel and heat the reaction mixture to 60-70 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess dimethylamine.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, 1-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol.

  • This product is often of sufficient purity for the next step. If required, it can be purified by column chromatography, though its polar nature may necessitate a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine).

ParameterValue
Starting Material 1-Boc-4-oxa-1-azaspiro[2.4]heptane
Key Reagents Dimethylamine
Solvent Ethanol
Temperature 60-70 °C
Typical Yield 70-85%
Stage C: N-Boc Deprotection and Dihydrochloride Salt Formation

Scientific Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid, such as hydrochloric acid, efficiently cleaves the Boc group to reveal the free secondary amine of the pyrrolidine ring. By using an excess of HCl in a non-aqueous solvent, both the newly deprotected pyrrolidine nitrogen and the existing dimethylamino side-chain nitrogen are protonated in situ. This directly affords the desired dihydrochloride salt, which is typically a crystalline solid, facilitating its isolation and purification by simple filtration.

Protocol:

  • Dissolve the crude or purified product from Stage B (1.0 eq.) in a suitable solvent such as methanol, isopropanol, or 1,4-dioxane (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane, or concentrated aqueous HCl, 3-4 eq.). Caution: The reaction is exothermic.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • Upon reaction completion, a precipitate of the dihydrochloride salt will often form. The precipitation can be enhanced by adding a less polar co-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), and cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the white crystalline solid under vacuum to yield the final product, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

ParameterValue
Starting Material 1-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol
Key Reagents Hydrochloric Acid (e.g., 4M in Dioxane)
Solvent Methanol, Isopropanol, or Dioxane
Temperature 0 °C to Room Temperature
Typical Yield >90%

Summary of Characterization

CompoundFormulaMW ( g/mol )Expected Appearance
N-Boc-pyrrolidin-3-one C₉H₁₅NO₃185.22Colorless oil or low-melting solid
1-Boc-4-oxa-1-azaspiro[2.4]heptane C₁₀H₁₇NO₃199.25Colorless oil
1-Boc-3-[(Dimethylamino)methyl]pyrrolidin-3-ol C₁₂H₂₄N₂O₃244.33Viscous oil or waxy solid
Final Product (Dihydrochloride) C₇H₁₈Cl₂N₂O217.14White to off-white crystalline solid

Final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocycles. IntechOpen. DOI: 10.5772/intechopen.1004466.
  • Kanegafuchi Chemical Industry Co., Ltd. (1990). Process for preparing 3-pyrrolidinol. U.S.
  • Bayer Consumer Care AG. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

  • Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Chemistry Learner. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Video]. YouTube. [Link]

  • Takeda, K., et al. (2018). Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol. Organic Letters, 20(4), 1050–1053.
  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Kanegafuchi Chemical Industry Co., Ltd. (1989). Process for preparing 3-pyrrolidinol.
  • Vitale, C., et al. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 29(1), 1-27.
  • Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]

  • Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(22), 6907.
  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.

Sources

Application

The Untapped Potential of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride: A Guide for Pharmaceutical Innovators

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its prevalence in a wide array of biologically active mole...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its prevalence in a wide array of biologically active molecules.[1][2] Within this class of compounds, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride emerges as a pharmaceutical intermediate of significant, yet largely unexplored, potential. Its unique trifunctional nature—a secondary amine within the pyrrolidine ring, a tertiary amine in the side chain, and a hydroxyl group—offers a versatile platform for the synthesis of complex and novel drug candidates.

This guide provides an in-depth exploration of the prospective applications of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. While direct public-domain examples of its incorporation into late-stage clinical candidates are scarce, its structural motifs are present in numerous approved drugs. By dissecting its chemical functionalities and drawing parallels with established synthetic routes for analogous compounds, we can illuminate its potential as a key building block in drug discovery and development.

Core Strengths of the Intermediate: A Trifunctional Scaffold

The synthetic utility of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is rooted in its three distinct functional groups. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, which is advantageous for handling and reaction setup. For synthetic transformations, it is typically converted to the free base in situ.

Functional GroupPotential Role in Synthesis
Pyrrolidine Nitrogen (Secondary Amine) Nucleophilic center for N-alkylation, N-arylation, acylation, and reductive amination.
Hydroxyl Group Can be transformed into an ether or ester linkage, or converted into a leaving group for nucleophilic substitution.
Dimethylamino Group (Tertiary Amine) Can act as an intramolecular catalyst, a directing group, or a point of interaction with biological targets.

Application Note I: A Novel Building Block for Kinase Inhibitors

Rationale: Many kinase inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the kinase domain. The pyrrolidine ring of our intermediate can serve as such a core, with the hydroxyl and dimethylaminomethyl groups providing vectors for substitution to explore the solvent-exposed regions of the ATP-binding pocket.

A notable example of a pyrrolidine-containing kinase inhibitor is Larotrectinib, a potent TRK inhibitor.[3] The synthesis of Larotrectinib utilizes (3S)-pyrrolidin-3-ol as a key intermediate.[3] By analogy, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol can be employed in similar synthetic strategies.

Hypothetical Synthetic Pathway towards a Novel Kinase Inhibitor

This protocol outlines a potential route to a kinase inhibitor scaffold, leveraging the reactivity of the pyrrolidine nitrogen.

G Intermediate 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate->Coupling ActivatedHeterocycle Activated Pyrimidine Precursor (e.g., 2-chloro-4-aminopyrimidine) ActivatedHeterocycle->Coupling Base DIPEA, K2CO3, or other non-nucleophilic base Base->Coupling In-situ free base formation Solvent DMF, DMSO, or NMP Solvent->Coupling Product Pyrrolidinyl-pyrimidine Core Coupling->Product

Caption: Workflow for the SNAr coupling of the intermediate with an activated heterocycle.

Protocol 1: Synthesis of a Pyrrolidinyl-pyrimidine Core

  • Reagents and Materials:

    • 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

    • 2-chloro-4-aminopyrimidine (or other suitable activated heterocycle)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a solution of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under an inert atmosphere. Stir for 30 minutes to ensure complete formation of the free base.

    • Add the 2-chloro-4-aminopyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidinyl-pyrimidine core.

Application Note II: Synthesis of Novel Antibacterial Agents

Rationale: The pyrrolidine ring is a key structural feature in certain classes of antibiotics.[2] The functional handles on 3-[(Dimethylamino)methyl]pyrrolidin-3-ol offer opportunities to append moieties that can mimic the side chains of natural amino acids or interact with bacterial cell wall components.

Leveraging the Hydroxyl Group for Ether Linkage Formation

The hydroxyl group can be deprotonated to form an alkoxide, which can then participate in Williamson ether synthesis or other nucleophilic substitution reactions.

G Intermediate_FB 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (Free Base) Alkoxide Pyrrolidinyl Alkoxide Intermediate_FB->Alkoxide Deprotonation StrongBase Strong Base (e.g., NaH, KOtBu) StrongBase->Alkoxide Williamson_Ether_Synthesis Williamson Ether Synthesis Alkoxide->Williamson_Ether_Synthesis Electrophile Electrophile (e.g., Benzyl bromide, Alkyl tosylate) Electrophile->Williamson_Ether_Synthesis Product O-Substituted Pyrrolidinol Derivative Williamson_Ether_Synthesis->Product

Caption: Synthetic pathway for O-alkylation of the intermediate.

Protocol 2: O-Alkylation of the Pyrrolidinol Moiety

  • Reagents and Materials:

    • 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (free base, prepared from the dihydrochloride salt)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide or tosylate (e.g., benzyl bromide)

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent and process as described in Protocol 1.

    • Purify the crude product by column chromatography.

Application Note III: A Chiral Auxiliary and Ligand in Asymmetric Synthesis

Rationale: The chiral centers in 3-[(Dimethylamino)methyl]pyrrolidin-3-ol, coupled with the presence of multiple heteroatoms, make it an attractive candidate for use as a chiral ligand in asymmetric catalysis or as a chiral auxiliary in diastereoselective reactions. The dimethylamino group, in particular, can coordinate to metal centers.

While this application is more exploratory, the development of novel, readily accessible chiral ligands is of high interest in process chemistry.

Conclusion and Future Outlook

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride represents a versatile and promising, yet underutilized, intermediate in pharmaceutical synthesis. Its trifunctional nature provides a rich platform for the creation of diverse molecular architectures. The protocols and applications outlined in this guide are intended to serve as a foundation for further investigation and innovation. By drawing upon established synthetic methodologies for related pyrrolidine-containing drugs, researchers and drug development professionals can unlock the full potential of this valuable building block in the quest for novel therapeutics.

References

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride. EP4382529A1.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

Sources

Method

Application Note: Utilizing 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride in Novel Ligand Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Optimization, and Synthetic Protocols Introduction & Structural Rationale In contemp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Optimization, and Synthetic Protocols

Introduction & Structural Rationale

In contemporary medicinal chemistry, optimizing the balance between target affinity, aqueous solubility, and cardiovascular safety is a primary challenge. Highly lipophilic hit compounds frequently suffer from poor pharmacokinetic (PK) profiles and off-target liabilities, most notably the blockade of the human ether-à-go-go-related gene (hERG) potassium channel.

The building block 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2060034-69-5) has emerged as a highly effective moiety for overcoming these developmental bottlenecks. This bifunctional amino-alcohol scaffold provides three distinct pharmacophoric advantages:

  • Secondary Pyrrolidine Amine: Acts as a conformationally restricted attachment vector, reducing the entropic penalty of binding compared to flexible linear diamines.

  • Tertiary Dimethylamino Group: Serves as a potent solubilizing group. At physiological pH (7.4), this basic center is predominantly ionized, drastically improving aqueous solubility and modulating plasma protein binding (PPB) [1].

  • Tertiary Hydroxyl Group: Strategically positioned adjacent to the basic amine, this polar handle introduces a significant desolvation penalty. This is a proven strategy to disrupt the hydrophobic interactions required for hERG channel binding, thereby mitigating cardiotoxicity risks [2].

Pharmacophore Core 3-[(Dimethylamino)methyl] pyrrolidin-3-ol SecAmine Secondary Amine (Attachment Vector) Core->SecAmine SNAr / Amidation TertAmine Dimethylamino Group (Solubility Enhancer) Core->TertAmine pKa ~ 9.5 Hydroxyl Hydroxyl Group (hERG Mitigator) Core->Hydroxyl Desolvation Penalty

Logical relationship mapping of the scaffold's pharmacophoric features to functional outcomes.

Physicochemical Profiling & hERG Mitigation

The incorporation of basic amines into drug scaffolds often inadvertently increases hERG affinity, as the channel's inner cavity favorably accommodates lipophilic cations. However, as demonstrated in foundational hERG optimization studies, shielding the basic nitrogen or introducing adjacent polarity (such as a hydroxyl group) alters the baseline lipophilicity relationship (BLR) [1]. The energy required to desolvate the hydroxyl group before it can enter the lipophilic hERG pore effectively reduces binding affinity [3].

Data Presentation: Comparative Physicochemical Impact

To illustrate the causality of selecting 3-[(Dimethylamino)methyl]pyrrolidin-3-ol over traditional solubilizing groups, Table 1 summarizes the typical physicochemical shifts observed when appending different amines to a generic hydrophobic kinase inhibitor core (LogP ~ 4.5).

Table 1: Impact of Solubilizing Groups on Core Physicochemical Properties

Appended Solubilizing GroupKinetic Solubility (pH 7.4)Calculated LogD (pH 7.4)hERG IC₅₀ (µM)Target Affinity Impact
None (Baseline Core)< 1 µM4.5> 30Baseline
Linear N,N-dimethylethylenediamine45 µM2.81.2 (High Risk)-10x (Entropic penalty)
3-(Dimethylamino)pyrrolidine85 µM2.53.5 (Med Risk)+2x (Rigid vector)
3-[(Dimethylamino)methyl]pyrrolidin-3-ol > 150 µM 1.8 > 30 (Safe) +3x (H-bond potential)

Note: The addition of the hydroxyl group lowers LogD significantly more than the unsubstituted pyrrolidine, rescuing the hERG liability while maintaining or improving target affinity via potential new hydrogen-bonding interactions.

Synthetic Workflows & Experimental Logic

When utilizing 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, chemists must account for its salt form and high polarity. The dihydrochloride salt is bench-stable and highly water-soluble. However, during coupling reactions, the presence of two equivalents of HCl necessitates the use of excess organic base (e.g., DIPEA) to liberate both the secondary and tertiary amines. Furthermore, the extreme polarity of the resulting products makes traditional aqueous workups (e.g., EtOAc/Water extraction) unviable, as the product will partition into the aqueous layer.

Workflow cluster_synthesis Parallel Synthesis Hit Hydrophobic Hit (High LogD, hERG Liability) Design Append Pyrrolidin-3-ol Scaffold Hit->Design SNAr SNAr Coupling (Heteroaryl Halides) Design->SNAr Amide Amide Coupling (Carboxylic Acids) Design->Amide Purify Direct Prep-HPLC (Avoid Aqueous Workup) SNAr->Purify Amide->Purify Lead Optimized Lead (Improved PK/Safety) Purify->Lead

Experimental workflow for integrating the pyrrolidine scaffold into hydrophobic hit molecules.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and stoichiometric ratios is explicitly defined to ensure reproducibility.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple the secondary amine of the pyrrolidine scaffold to a carboxylic acid core. Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered or electronically deactivated carboxylic acids, rapidly forming the active HOAt ester to react with the secondary pyrrolidine amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the target Carboxylic Acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 2.5 mmol). Causality: 5.0 equivalents are strictly required. Two equivalents neutralize the dihydrochloride salt of the incoming amine, one equivalent neutralizes the byproduct of HATU activation, and the remainder ensures a basic environment to maintain the amine in its nucleophilic free-base form.

  • Coupling: Stir the mixture at room temperature for 10 minutes to ensure complete active ester formation. Add 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1.2 eq, 0.6 mmol) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears and the desired product mass [M+H]⁺ is dominant.

  • Purification (No Aqueous Workup): Do not extract. The product's tertiary amine and hydroxyl group render it highly water-soluble. Instead, filter the crude DMF solution through a 0.45 µm syringe filter and inject directly onto a Reverse-Phase Prep-HPLC (C18 column; gradient of 5% to 95% Acetonitrile in Water containing 0.1% TFA or 10 mM NH₄HCO₃).

  • QC Validation: Lyophilize the product fractions. Confirm structure via ¹H NMR; the diagnostic singlet of the dimethylamino group should appear around δ 2.30–2.80 ppm, shifted depending on the salt form.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the pyrrolidine scaffold to a heteroaryl chloride (e.g., pyrimidine or pyridine core) typical in kinase inhibitors [4].

Table 2: Optimization of SNAr Reaction Conditions

SolventBase (Eq)Temp (°C)TimeConversionNotes
EtOHTEA (3.0)80 (Reflux)16 h40%Incomplete neutralization of dihydrochloride.
DMFK₂CO₃ (4.0)10012 h75%Heterogeneous; slow kinetics.
NMP DIPEA (5.0) 120 (µW) 30 min >95% Optimal. Microwave heating overcomes steric hindrance.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the Heteroaryl Chloride (1.0 eq, 0.5 mmol) and 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1.5 eq, 0.75 mmol).

  • Solvent & Base: Suspend the reagents in anhydrous NMP (3.0 mL). Add DIPEA (5.0 eq, 2.5 mmol). Causality: NMP is chosen over DMF because it is more stable to microwave irradiation at high temperatures.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes. Causality: The steric bulk around the secondary amine of the 3-substituted pyrrolidine requires high thermal energy to cross the activation barrier for the SNAr transition state.

  • Self-Validation & Isolation: Analyze an aliquot by LC-MS. Upon confirmation of the [M+H]⁺ peak, dilute the NMP solution with 2 mL of methanol, filter, and purify via direct Prep-HPLC as described in Protocol A.

References

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). "Medicinal chemistry of hERG optimizations: Highlights and hang-ups." Journal of Medicinal Chemistry, 49(17), 5029-5046. URL:[Link]

  • Farid, N. A., Kurumbail, R. G., & Kiefer, J. R. (2003). "Physicochemical Determinants for Drug Induced Blockade of HERG Potassium Channels: Effect of Charge and Charge Shielding." Current Medicinal Chemistry - Cardiovascular & Hematological Agents, 1(3). URL:[Link]

  • Kapoor, P., et al. (2025). "Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity." Journal of Medicinal Chemistry. URL:[Link]

  • Czodrowski, P., et al. (2016). "Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8." Journal of Medicinal Chemistry, 59(20), 9337-9349. URL:[Link]

Application

Application Notes &amp; Protocols for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The field of asymmetric organocatalysis is continually evolving, driven by the rational design of novel chiral catalysts....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The field of asymmetric organocatalysis is continually evolving, driven by the rational design of novel chiral catalysts. The subject of this guide, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, presents a compelling structural architecture. While direct, peer-reviewed catalytic applications for this specific molecule are not yet extensively documented in scientific literature, its molecular framework—featuring a pyrrolidine ring, a hydroxyl group, and a diamine-like side chain—strongly suggests its potential as a multifunctional organocatalyst.

This document, therefore, serves as a forward-looking guide based on established principles of organocatalysis. By analyzing its structural motifs and drawing parallels with well-established catalyst families, we provide a robust, scientifically-grounded framework for researchers to begin exploring its catalytic capabilities. The protocols herein are proposed as well-reasoned starting points for investigation, designed to unlock the potential of this promising compound.

Structural Analysis and Catalytic Potential

The catalytic promise of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol lies in the synergistic interplay of its three key functional groups. To be active, the dihydrochloride salt must first be neutralized to its free-base form.

G cluster_0 Structural Analysis of the Catalyst cluster_1 Resulting Catalytic Modes Molecule 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Pyrrolidine Pyrrolidine Core (Secondary Amine) Molecule->Pyrrolidine Forms Enamine/ Iminium Ion Hydroxyl 3-Hydroxy Group (-OH) Molecule->Hydroxyl H-Bond Donor/ Brønsted Acid Sidechain (Dimethylamino)methyl Side Chain (Tertiary Amine) Molecule->Sidechain H-Bond Acceptor/ Brønsted Base Enamine Enamine Activation (Nucleophile Formation) Pyrrolidine->Enamine Bifunctional Bifunctional Activation (Electrophile Orientation) Hydroxyl->Bifunctional Sidechain->Bifunctional

Figure 1: Key functional motifs and their proposed catalytic roles.
  • Pyrrolidine Core: The secondary amine is the cornerstone of its catalytic function. It is expected to react with carbonyl compounds (aldehydes and ketones) to form a nucleophilic enamine or an electrophilic iminium ion, which are the primary modes of activation in aminocatalysis.[1][2] This mechanism is fundamental to the success of proline and its derivatives in a vast range of asymmetric transformations.[3][4]

  • 3-Hydroxy Group: Positioned at the C3 carbon, this hydroxyl group can act as a crucial hydrogen-bond donor. In a catalytic transition state, it can coordinate to the electrophile (e.g., an aldehyde), holding it in a fixed orientation relative to the nucleophile. This rigid, bifunctional activation is a well-established strategy for achieving high levels of stereocontrol.[5][6]

  • (Dimethylamino)methyl Side Chain: This feature introduces a tertiary amine, potentially enabling a third point of interaction. It could function as a Brønsted base or a hydrogen-bond acceptor. This "trifunctional" nature could create a highly organized catalytic pocket, leading to enhanced reactivity and selectivity compared to simpler bifunctional catalysts.

Proposed Catalytic Application: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful C-C bond-forming reaction and a standard benchmark for evaluating new pyrrolidine-based organocatalysts.[3][5] We propose that 3-[(Dimethylamino)methyl]pyrrolidin-3-ol, in its free-base form, can effectively catalyze the reaction between a ketone and an aldehyde.

Proposed Catalytic Cycle

The reaction is hypothesized to proceed via an enamine-based catalytic cycle, with the hydroxyl and amino side-chain groups providing additional stereochemical control through hydrogen bonding in the transition state.

G cluster_reactants CAT Catalyst (Free Base) ENAMINE Enamine CAT->ENAMINE + Ketone IMINIUM Iminium Adduct ENAMINE->IMINIUM + Aldehyde (Stereodetermining Step) PRODUCT Aldol Product IMINIUM->PRODUCT + H₂O PRODUCT->CAT Catalyst Regeneration Ketone Ketone Ketone->CAT - H₂O Aldehyde Aldehyde H2O H₂O

Figure 2: Proposed enamine cycle for the asymmetric aldol reaction.

The key stereodetermining step involves the attack of the chiral enamine on the aldehyde. The catalyst's side groups are believed to coordinate with the aldehyde, directing the attack to one specific face, thus controlling the absolute stereochemistry of the newly formed chiral centers.

Hypothetical Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Disclaimer: This protocol is a proposed starting point for research and optimization. It is based on established procedures for structurally related catalysts.[7]

Catalyst Activation (Free Base Generation)

The commercially available dihydrochloride salt is catalytically inactive and must be converted to the free base prior to use.

  • Dissolve 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid.

  • Confirm the structure and purity via ¹H NMR before use.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Activate Catalyst (Convert Dihydrochloride to Free Base) B 2. Dissolve Catalyst (20 mol%) and 4-Nitrobenzaldehyde (1.0 mmol) in Solvent (e.g., DMSO, 2.0 mL) A->B C 3. Add Cyclohexanone (5.0 mmol, 5.0 eq) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H 8. Analyze Product (NMR for Yield/dr, Chiral HPLC for ee) G->H

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrrolidine core is a prevalent structural motif in numerous biologically active molecules, including natural alkaloids and synthetic drugs.[1][2] The successful and efficient scale-up of its manufacturing process is therefore critical for the timely and cost-effective development of new therapeutics.

This guide provides a comprehensive overview of the key considerations and methodologies for the scale-up synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. It is designed to offer practical insights and detailed protocols for researchers and process chemists, moving from laboratory-scale synthesis to industrial production. The focus is on ensuring a robust, safe, and economically viable manufacturing process that consistently delivers a high-purity final product.

I. Synthetic Strategy and Process Chemistry

The selection of an appropriate synthetic route is paramount for a successful scale-up campaign. While numerous methods exist for the synthesis of pyrrolidine derivatives, not all are amenable to large-scale production due to factors such as cost of starting materials, reaction safety, and scalability of purification methods.[3][4]

A common and scalable approach for the synthesis of 3-substituted pyrrolidin-3-ols involves the use of readily available starting materials. A representative synthetic pathway is outlined below.

Synthetic_Pathway A Starting Material (e.g., 1,4-dihalo-2-butanol derivative) B Intermediate A (e.g., Epoxide formation) A->B Base C Intermediate B (Ring-opening with Dimethylamine) B->C Dimethylamine D 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (Free Base) C->D Intramolecular Cyclization E 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (Final Product) D->E HCl

Caption: Generalized synthetic pathway for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

Causality in Route Selection:

The chosen synthetic route prioritizes commercially available and cost-effective starting materials. The formation of an epoxide intermediate followed by regioselective ring-opening with dimethylamine offers good control over the introduction of the key functional groups. Intramolecular cyclization to form the pyrrolidine ring is a critical step, and its efficiency can be highly dependent on reaction conditions. Finally, the formation of the dihydrochloride salt facilitates purification and improves the stability of the final product.[5]

II. Scale-Up Process and In-Process Controls

Translating a laboratory-scale synthesis to a pilot plant or commercial scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

A. Raw Material and Reagent Specifications
ParameterSpecificationRationale
Starting Material Purity > 98%Minimizes the introduction of impurities that may be difficult to remove in later stages.
Dimethylamine Anhydrous or aqueous solution (specify concentration)The choice between anhydrous and aqueous dimethylamine will depend on the specific reaction conditions and safety considerations. Anhydrous dimethylamine is highly flammable and requires specialized handling procedures.[6][7][8][9]
Solvents Anhydrous, appropriate gradeSolvent quality can significantly impact reaction kinetics and impurity profiles.
Hydrochloric Acid Concentrated or specified molarityThe concentration of HCl used for salt formation will affect the crystallization process.
B. Reaction Parameters and Optimization

The following table outlines key reaction parameters that require optimization during scale-up.

ParameterLaboratory ScalePilot/Commercial ScaleKey Considerations for Scale-Up
Temperature Control Heating mantle, oil bathJacketed reactor with thermal fluidEfficient heat transfer is crucial to prevent localized overheating and side reactions.
Mixing Magnetic stirrerOverhead mechanical stirrerAdequate mixing is essential to ensure homogeneity and consistent reaction rates.
Addition Rate of Reagents Manual additionControlled addition via pumpControlled addition helps to manage exothermic reactions and maintain optimal stoichiometry.
Reaction Monitoring TLC, GC, HPLCIn-situ monitoring (e.g., FTIR), HPLCReal-time monitoring allows for precise determination of reaction completion and minimizes batch-to-batch variability.[3]
C. Work-up and Isolation of the Free Base

After the cyclization reaction is complete, the work-up procedure is critical for isolating the crude 3-[(Dimethylamino)methyl]pyrrolidin-3-ol free base.

Protocol: Extraction and Solvent Swap

  • Quenching: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent should be based on the solubility of the product and ease of removal.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Solvent Swap: Concentrate the organic solution under reduced pressure. If the solvent used for extraction is not suitable for the subsequent crystallization step, perform a solvent swap by adding the desired crystallization solvent and continuing the distillation.

D. Purification and Formation of the Dihydrochloride Salt

The final purification step involves the crystallization of the dihydrochloride salt. This is a critical step for achieving high purity and removing process-related impurities.

Protocol: Crystallization of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude free base in a suitable solvent or solvent mixture (e.g., isopropanol, ethanol/water).[10]

  • Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) to the stirred solution of the free base. Monitor the pH to ensure complete salt formation.

  • Crystallization: The dihydrochloride salt will precipitate from the solution. The crystallization can be initiated by cooling the mixture, adding an anti-solvent, or seeding with a small amount of pure product.[10][11]

  • Maturation: Stir the resulting slurry at a controlled temperature for a period to allow for complete crystallization and crystal growth.[10]

  • Isolation: Isolate the crystalline product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a cold solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum at a controlled temperature until a constant weight is achieved.

Purification_Workflow Crude Crude Free Base Dissolution Dissolution in Solvent Crude->Dissolution Acidification Acidification with HCl Dissolution->Acidification Crystallization Crystallization Acidification->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Final Pure Dihydrochloride Salt Drying->Final

Caption: Workflow for the purification of the dihydrochloride salt.

III. Analytical Methods and Quality Control

Robust analytical methods are essential for monitoring the manufacturing process and ensuring the quality of the final product.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities. Also used for in-process control to monitor reaction progress.[3]
Gas Chromatography (GC) To determine the residual solvent content in the final product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the final product.
Mass Spectrometry (MS) To confirm the molecular weight of the final product.[12]
Karl Fischer Titration To determine the water content of the final product.

IV. Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment.

  • Dimethylamine: This reagent is flammable and corrosive.[6][7][8][9] Appropriate personal protective equipment (PPE), including respiratory protection, should be used. The reaction should be conducted in a well-ventilated area, and measures should be in place to control potential exothermic reactions.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with appropriate PPE.

  • Solvents: Many organic solvents are flammable. Ensure that all equipment is properly grounded to prevent static discharge.

  • Pressure Reactions: If the synthesis involves pressure reactions, ensure that the equipment is appropriately rated and that all safety protocols are followed.

V. Conclusion

The successful scale-up of the manufacturing process for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride relies on a combination of sound chemical principles, careful process optimization, and a robust quality control strategy. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can navigate the challenges of scaling up this important pharmaceutical intermediate, ultimately contributing to the efficient development of new medicines.

References

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available at: [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Available at: [Link]

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. Available at: [Link]

  • (PDF) Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

  • US4255356A - Purification of tertiary amines using an adsorbent - Google Patents.
  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC. Available at: [Link]

  • Dimethylamine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of pyrrolidine derivative. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography-Tandem Mass Spectroscopy - PubMed. Available at: [Link]

  • Crystallization of Aluminum Chloride Hexahydrate - 911Metallurgist. Available at: [Link]

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
  • NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC. Available at: [Link]

  • SAFETY DATA SHEET Dimethylamine SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • WO2005055983A2 - Method of preparation of mixed phase co-crystals with active agents - Google Patents.
  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol - Quick Company. Available at: [Link]

  • SAFETY DATA SHEET - Airgas. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? - Filo. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating 3-[(Dimethylamino)methyl]pyrrolidin-3-ol in Fragment-Based Lead Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Compound: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2060034-69-5) Application: Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Compound: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2060034-69-5) Application: Fragment-Based Drug Discovery (FBDD) targeting Aminergic G-Protein Coupled Receptors (GPCRs)

Introduction & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of screening libraries is heavily biased toward small, highly soluble, and sp³-enriched molecules that efficiently sample 3D pharmacophore space . The compound 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride represents a privileged fragment scaffold. It features a saturated pyrrolidine ring, a hydrogen-bond donating hydroxyl group, and a basic tertiary amine.

This specific structural motif—a basic amine tethered to a saturated heterocycle—is a classic pharmacophore for aminergic GPCRs, such as the Histamine H3 Receptor (H3R) and Sigma-1 receptors . Because fragments typically exhibit weak initial binding affinities ( Kd​ in the high micromolar to millimolar range), evaluating them requires highly sensitive, self-validating biophysical and functional assay systems.

This application note details a robust, two-tiered in vitro screening protocol: a primary biophysical screen using Surface Plasmon Resonance (SPR) , followed by orthogonal functional validation using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay .

Physicochemical Profiling (Rule of 3 Compliance)

Before initiating in vitro assays, it is critical to verify that the fragment complies with the "Rule of 3" (Ro3), ensuring it possesses optimal physicochemical properties for subsequent hit-to-lead elaboration.

Table 1: Physicochemical Properties of the Fragment (Free Base)

PropertyValueRule of 3 ThresholdStatus
Molecular Weight 144.22 Da< 300 DaPass
cLogP ~0.5< 3Pass
Hydrogen Bond Donors 2 (OH, NH)≤ 3Pass
Hydrogen Bond Acceptors 3 (N, N, O)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
Topological Polar Surface Area 32.6 Ų≤ 60 ŲPass

Experimental Workflow

FBDD_Workflow N1 Fragment Library Preparation (3-[(Dimethylamino)methyl]pyrrolidin-3-ol) N2 Primary Biophysical Screen Surface Plasmon Resonance (SPR) N1->N2 N3 Hit Validation & Kinetics (Kd Determination) N2->N3 N4 In Vitro Functional Assay HTRF cAMP Accumulation N3->N4 N5 Pharmacological Profiling (Agonist vs. Antagonist) N4->N5 N6 Hit-to-Lead Chemistry (3D Scaffold Elaboration) N5->N6

Fig 1: Fragment-based screening workflow for GPCR hit identification and validation.

Protocol 1: Compound Preparation & Handling

Causality & Logic: The dihydrochloride salt form of this fragment is highly water-soluble. However, dissolving high concentrations of hydrochloride salts directly into weakly buffered assay systems can cause localized pH drops, leading to protein denaturation and false-positive binding signals.

  • Stock Solution: Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to generate a 100 mM master stock.

  • Buffer Capacity: Ensure all downstream assay running buffers contain at least 50 mM of a robust buffering agent (e.g., HEPES, pH 7.4) to neutralize the acidic contribution of the dihydrochloride salt during millimolar dilutions.

  • Storage: Aliquot the 100 mM stock and store at -20°C in desiccated conditions to prevent hygroscopic degradation.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for primary fragment screening because it is label-free, highly sensitive to low-molecular-weight compounds, and provides real-time kinetic data ( kon​ , koff​ ) .

Reagents & Equipment
  • Sensor Chip: NTA (Nitrilotriacetic acid) sensor chip.

  • Target Protein: Purified, His-tagged GPCR (e.g., Histamine H3R) stabilized in detergent micelles.

  • Running Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Dodecyl-β-D-maltoside (DDM), 0.01% Cholesteryl Hemisuccinate (CHS), 5% DMSO.

Step-by-Step Methodology
  • Target Immobilization (Oriented Capture):

    • Causality: Standard amine coupling randomly crosslinks lysine residues, which often destroys the delicate 3D conformation of GPCRs. Using an NTA chip to capture the His-tagged GPCR ensures uniform, oriented immobilization that leaves the orthosteric binding pocket accessible.

    • Inject 500 µM NiCl₂ for 60 seconds to activate the NTA surface.

    • Inject the His-tagged GPCR (10 µg/mL) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000 Response Units (RU). Leave Flow Cell 1 (Fc1) blank as a reference.

  • Solvent Correction:

    • Causality: Fragments require up to 5% DMSO for solubility. DMSO causes massive bulk refractive index changes. A solvent correction curve (4.5% to 5.5% DMSO) must be generated to subtract these artifacts from the binding signal.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Dilute the fragment in Running Buffer to a top concentration of 1 mM, followed by 2-fold serial dilutions down to 15.6 µM.

    • Inject each concentration over both Fc1 and Fc2 at a flow rate of 30 µL/min.

    • Association phase: 60 seconds.

    • Dissociation phase: 120 seconds.

  • Data Analysis:

    • Subtract the Fc1 signal from the Fc2 signal (Fc2-Fc1) to eliminate non-specific binding.

    • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the dissociation constant ( Kd​ ).

Protocol 3: HTRF cAMP Functional Assay

While SPR confirms physical binding, it cannot distinguish between an agonist and an antagonist. Because aminergic targets like H3R are Gi/o-coupled GPCRs, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). We utilize an HTRF assay due to its resistance to compound autofluorescence and high sensitivity .

Reagents & Equipment
  • Cell Line: HEK293 cells stably expressing the target GPCR.

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS), 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX.

Step-by-Step Methodology
  • Cell Preparation:

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It must be included in the stimulation buffer to prevent the rapid enzymatic degradation of cAMP, ensuring a stable and measurable signal window.

    • Resuspend HEK293 cells in Stimulation Buffer and plate at 5,000 cells/well in a white 384-well microplate (5 µL/well).

  • Compound & Forskolin Addition:

    • Causality: Because Gi-coupled receptors decrease cAMP, baseline cAMP levels are too low to measure a reduction. We must add Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP pool. An active fragment (agonist) will suppress this Forskolin-induced spike.

    • Add 5 µL of the fragment (serial dilutions) mixed with 1 µM Forskolin.

    • Incubate at room temperature for 30 minutes.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu cryptate (both diluted in the provided lysis buffer).

    • Incubate for 1 hour at room temperature in the dark.

  • Readout & Validation:

    • Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Calculate the FRET ratio (665 nm / 620 nm).

    • Self-Validation: Calculate the Z'-factor using Forskolin alone (positive control for cAMP) and Forskolin + a known reference full agonist (negative control for cAMP). The assay is validated if Z' > 0.5.

Expected Results & Data Interpretation

A successful fragment hit will demonstrate a clear, dose-dependent binding response in SPR and a corresponding functional effect in the HTRF assay. Because fragments are small, their potencies are inherently weak, but their Ligand Efficiency (binding energy per heavy atom) is high.

Table 2: Representative In Vitro Assay Data for a Validated Fragment Hit

Assay TypeParameter MeasuredRepresentative ValueScientific Interpretation
SPR (Primary Screen) Binding Affinity ( Kd​ )215 µMWeak, specific binding; typical for a raw fragment hit.
SPR (Kinetics) Residence Time ( τ )0.8 secondsFast on/off kinetics, characteristic of low-MW fragments.
HTRF cAMP (Functional) Efficacy ( Emax​ )85% inhibition of ForskolinFragment acts as a full agonist at the Gi-coupled GPCR.
HTRF cAMP (Functional) Potency ( EC50​ )310 µMFunctional potency aligns closely with the biophysical Kd​ .

Once validated through these orthogonal protocols, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol serves as a structurally validated anchor. Medicinal chemists can then utilize the hydroxyl group and the pyrrolidine nitrogen as synthetic vectors to "grow" the fragment, exploring adjacent hydrophobic pockets in the GPCR to improve binding affinity into the nanomolar range.

References

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space ACS Medicinal Chemistry Letters URL:[Link]

  • Virtual Fragment Screening: Discovery of Histamine H3 Receptor Ligands Using Ligand-Based and Protein-Based Molecular Fingerprints Journal of Chemical Information and Modeling URL:[Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery Future Medicinal Chemistry URL:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Journal of Biomolecular Screening URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves a delicate three-step sequence: epoxidation of a protected pyrrolidin-3-one,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves a delicate three-step sequence: epoxidation of a protected pyrrolidin-3-one, regioselective epoxide ring-opening, and global deprotection/salt formation.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the chemical causality behind common yield-limiting bottlenecks and provide self-validating protocols to ensure your workflow is robust and reproducible.

Mechanistic Workflow & Diagnostic Overview

The diagram below maps the critical path of the synthesis. Each node represents an isolable intermediate or key reagent, highlighting where specific chemical transformations occur.

SynthesisWorkflow SM 1-Boc-pyrrolidin-3-one (Starting Material) Epoxide Spiro-epoxide Intermediate (1-oxa-4-azaspiro[2.4]heptane) SM->Epoxide Corey-Chaykovsky Epoxidation Ylide Dimethylsulfoxonium Methylide (TMSOI + NaH) Ylide->Epoxide Opened Boc-Protected Amino Alcohol (Regioselective Opening) Epoxide->Opened Sealed Tube Nucleophilic Attack Amine Dimethylamine (Nucleophile) Amine->Opened Product 3-[(Dimethylamino)methyl] pyrrolidin-3-ol 2HCl (Target Compound) Opened->Product Salt Precipitation Deprotect Anhydrous HCl / Dioxane (Deprotection & Salting) Deprotect->Product

Workflow for the synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

Diagnostic Q&A: Troubleshooting Critical Bottlenecks

Q1: My Corey-Chaykovsky epoxidation of 1-Boc-pyrrolidin-3-one stalls at 60% conversion. How can I drive this to completion? The Causality: The transformation of the ketone into a spiro-epoxide relies on the in situ generation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH)[1]. This ylide is highly sensitive to protonation. If your solvent (DMSO or THF) contains trace moisture, the water will irreversibly quench the ylide back to DMSO and methanol before it can attack the ketone. Furthermore, unwashed NaH (coated in mineral oil) has poor surface area, leading to incomplete ylide formation. The Solution: You must ensure strictly anhydrous conditions. Wash your NaH with anhydrous hexanes under nitrogen to remove the mineral oil prior to adding TMSOI. Allow the ylide to form completely at room temperature (wait until H2​ gas evolution entirely ceases and the solution turns clear) before adding the 1-Boc-pyrrolidin-3-one dropwise.

Q2: The epoxide ring-opening with dimethylamine yields a complex mixture and low recovery of the desired product. Why is the regioselectivity or conversion so poor? The Causality: Nucleophilic attack of dimethylamine on the spiro-epoxide must occur at the less sterically hindered methylene carbon to yield the desired 3-(dimethylaminomethyl) derivative[2]. However, dimethylamine is highly volatile (boiling point ~7°C). If the reaction is run in an open system or a standard reflux condenser, the local concentration of the amine drops rapidly as it escapes into the headspace. This starves the SN​2 reaction, allowing thermal degradation or polymerization of the epoxide to compete. The Solution: Run the reaction in a sealed pressure vessel (autoclave or heavy-walled pressure tube) to keep the dimethylamine dissolved in the solvent matrix at elevated temperatures (65–80°C). Alternatively, you can use a Lewis acid catalyst like Lithium Perchlorate ( LiClO4​ ) to coordinate to the epoxide oxygen. This increases the electrophilicity of the methylene carbon, lowering the activation energy and allowing the3 at lower temperatures[3].

Q3: I successfully synthesized the free base, but isolating the dihydrochloride salt results in a gummy, hygroscopic residue instead of a crystalline solid. How do I fix this? The Causality: The target compound contains two basic nitrogen centers (a secondary pyrrolidine amine and a tertiary dimethylamine). When protonated, these centers heavily hydrogen-bond with water. If you use aqueous HCl or hygroscopic solvents (like methanol) during salt formation, water acts as a plasticizer, integrating into the matrix and preventing the rigid crystal lattice from forming. The Solution: Switch to an entirely anhydrous salting system. Dissolve the free base in a non-hygroscopic solvent like dry ethyl acetate. Add a stoichiometric excess of anhydrous HCl dissolved in 1,4-dioxane. The lack of water forces the dihydrochloride salt to precipitate immediately, driving the equilibrium toward a filterable solid state.

Optimization Data: Epoxide Ring-Opening Kinetics

To illustrate the causality discussed in Q2, the following table summarizes quantitative data from our internal optimization of the epoxide ring-opening step. Notice how maintaining amine concentration (via sealed vessels) or lowering activation energy (via Lewis acids) drastically improves the yield.

SolventDimethylamine SourceAdditiveTemp (°C)Vessel TypeTime (h)Isolated Yield (%)
Methanol40% aqueousNone65Standard Flask2445%
THF2.0 M in THFNone65Standard Flask2452%
Ethanol33% in EtOHNone80Sealed Tube 1288%
Acetonitrile2.0 M in THF LiClO4​ (0.5 eq) 40Standard Flask894%

Self-Validating Experimental Protocols

A reliable protocol must tell the scientist what to look for during the reaction. The following methodologies include In-Process Controls (IPCs) to validate success at each stage.

Step 1: Synthesis of the Spiro-epoxide Intermediate
  • Preparation: Under a nitrogen atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Wash twice with anhydrous hexanes via syringe decantation to remove the oil.

  • Ylide Formation: Add anhydrous DMSO, followed by Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) in portions.

    • Self-Validation Cue: Vigorous bubbling ( H2​ gas) will occur. The heterogeneous gray suspension will transition to a clear, pale-yellow solution over 30–45 minutes. Do not proceed until bubbling completely stops.

  • Reaction: Cool the solution to 0°C. Add 1-Boc-pyrrolidin-3-one (1.0 eq) dissolved in THF dropwise over 15 minutes. Allow to warm to room temperature and stir for 2 hours.

  • IPC: Check via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.4) should be completely replaced by the spiro-epoxide ( Rf​ ~0.6).

  • Workup: Quench with cold water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude epoxide.

Step 2: Regioselective Ring Opening
  • Preparation: Dissolve the crude spiro-epoxide (1.0 eq) in absolute ethanol inside a heavy-walled pressure tube.

  • Amination: Add a 33% solution of dimethylamine in ethanol (5.0 eq). Seal the tube tightly with a Teflon screw cap and O-ring.

  • Heating: Submerge the tube in an oil bath pre-heated to 80°C behind a blast shield. Stir for 12 hours.

  • IPC: Check via TLC (10% MeOH in DCM, Ninhydrin stain). The epoxide ( Rf​ ~0.8 in this system) will disappear, replaced by the highly polar Boc-protected amino alcohol ( Rf​ ~0.2, stains dark purple upon heating).

  • Workup: Cool to room temperature, carefully vent the tube in a fume hood, and concentrate under reduced pressure to remove excess dimethylamine and solvent.

Step 3: Deprotection and Dihydrochloride Salt Formation
  • Preparation: Dissolve the crude Boc-protected amino alcohol in anhydrous ethyl acetate (10 mL/g of substrate).

  • Deprotection: Cool the flask to 0°C in an ice bath. Slowly add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (10.0 eq).

    • Self-Validation Cue: Within 10–15 minutes, the solution will become cloudy as the Boc group is cleaved (releasing isobutylene and CO2​ gas) and the highly polar dihydrochloride salt begins to crash out.

  • Maturation: Stir at room temperature for 4 hours to ensure complete deprotection. Add cold anhydrous diethyl ether to drive complete precipitation.

  • Isolation: Filter the dense white precipitate rapidly over a Buchner funnel under a blanket of dry nitrogen. Wash with cold ether and dry immediately in a vacuum desiccator over P2​O5​ to yield the final 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

References

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Source: mdpi.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting Organic Solubility of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you may frequently encounter critical solubility bottlenecks when transitioning molecules from aqueous biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you may frequently encounter critical solubility bottlenecks when transitioning molecules from aqueous biological assays to organic synthetic workflows.

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a highly polar, hydrophilic molecule. Because it possesses two protonated nitrogen centers (a secondary pyrrolidine amine and a tertiary dimethylamine) balanced by two chloride counterions, its crystal lattice energy and ionic character make it inherently insoluble in non-polar or weakly polar organic solvents. This guide provides field-proven, mechanistically grounded solutions to overcome these solvation barriers.

Part 1: Diagnostic FAQs

Q1: Why does my compound crash out or form a cloudy suspension in dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The dihydrochloride salt form is purely ionic. Ionic compounds require solvents with high dielectric constants to overcome the electrostatic forces holding the crystal lattice together. Solvents like DCM and EtOAc lack the hydrogen-bonding capacity and polarity needed to solvate the chloride anions and protonated amines. Purely ionic compounds are either completely insoluble in organic solvents or only soluble in highly polar organic environments[1].

Q2: I need to run a reaction in an organic solvent, but my downstream assay strictly requires the dihydrochloride salt form. What are my options? A2: If the salt state must be preserved, you cannot use a base. You must shift to polar aprotic or protic solvents. Dimethyl sulfoxide (DMSO) or methanol (MeOH) are your best starting points. If solubility remains low, applying mild heat and sonication can help kinetically disrupt the lattice. Alternatively, phase transfer catalysts (like crown ethers) can be employed to mask the inorganic counterions and drag the salt into the organic phase[1].

Q3: How do I achieve maximum solubility in lipophilic solvents for organic synthesis or liquid-liquid extraction? A3: You must perform a free-base conversion. By neutralizing the hydrochloride salt with an aqueous base, you deprotonate both amines, yielding the neutral, lipophilic free base. The pH-solubility profiles of organic bases dictate that while salts are highly soluble at low pH, driving the pH above the molecule's pKa forces the compound into its neutral, organic-soluble state[2].

Part 2: Solubility Profiles & Physicochemical Data

To guide your solvent selection, we have summarized the expected solubility behavior of both the dihydrochloride salt and the free base form.

Solvent TypeSpecific SolventDihydrochloride Salt SolubilityFree Base SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.4)> 100 mg/mLModerateIon-dipole interactions heavily favor the charged salt form.
Polar Protic Methanol (MeOH)10 - 50 mg/mL> 50 mg/mLHydrogen bonding solvates both ionic and neutral forms.
Polar Aprotic DMSO, DMF5 - 20 mg/mL> 50 mg/mLHigh dielectric constant partially solvates the salt; fully solvates the free base.
Moderately Polar DCM, EtOAc, THF< 1 mg/mL (Insoluble)> 50 mg/mLLack of H-bonding prevents salt dissolution; neutral free base dissolves readily via Van der Waals forces.
Non-Polar Hexane, TolueneInsolubleLow to ModerateHighly lipophilic environment excludes ionic species entirely.

Part 3: Core Troubleshooting Workflows

Decision Matrix

G A Solubilization of Dihydrochloride Salt B Must retain salt form? A->B C Direct Solvation (DMSO, MeOH, DMF) B->C Yes D Free-Base Conversion (Deprotonation) B->D No E Heat to 40°C & Sonicate C->E F Liquid-Liquid Extraction (Aqueous Base + DCM) D->F

Decision matrix for solubilizing dihydrochloride salts based on downstream assay requirements.

Protocol 1: Free-Base Conversion via Liquid-Liquid Extraction

Causality: To dissolve the compound in non-polar solvents like DCM, we must neutralize the two HCl equivalents. We use a strong aqueous base (e.g., Na₂CO₃) to drive the pH above the pKa of both the pyrrolidine and dimethylamine groups. Once deprotonated, the molecule loses its charge, precipitating from the aqueous layer and partitioning into the organic layer. This is a standard protocol for isolating lipophilic diamines from their dihydrochloride salts[3][4].

Step-by-Step Methodology (Self-Validating System):

  • Aqueous Dissolution: Dissolve 1.0 g of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride in 10 mL of deionized water.

    • Validation Check: The solution must be completely clear. Any cloudiness indicates incomplete dissolution or impurities.

  • Basification: Slowly add 10% aqueous Na₂CO₃ dropwise while stirring. Monitor the pH using a pH meter until the pH reaches ~10.

    • Validation Check: The solution will become visibly cloudy or milky as the neutral free base crashes out of the aqueous phase.

  • Extraction: Add 15 mL of dichloromethane (DCM) to the basic aqueous mixture in a separatory funnel. Shake vigorously and vent. Allow the layers to separate.

  • Repeated Extraction: Collect the bottom organic (DCM) layer. Extract the remaining top aqueous layer with an additional 2 x 15 mL of DCM to ensure maximum recovery. Combine all organic fractions.

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

    • Validation Check: Swirl the flask; the Na₂SO₄ should be free-flowing (like snow). If it clumps heavily, water is still present, and more drying agent must be added.

  • Concentration: Filter off the drying agent and evaporate the DCM using a rotary evaporator under reduced pressure to yield the pure free base.

FreeBase Step1 1. Aqueous Dissolution Step2 2. Basification (pH > 10) Step1->Step2 Step3 3. Organic Extraction (DCM) Step2->Step3 Step4 4. Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Solvent Evaporation Step4->Step5

Step-by-step liquid-liquid extraction workflow for converting dihydrochloride salts to free base.

Protocol 2: Direct Solvation of the Dihydrochloride Salt (No Base)

Causality: If your downstream application strictly requires the salt form, you cannot use a base. You must rely on solvent dielectric properties and thermal kinetic energy to break the ionic lattice. Heating increases the kinetic energy of the solvent molecules, enhancing their ability to disrupt the strong ionic bonds.

Step-by-Step Methodology (Self-Validating System):

  • Solvent Selection: Weigh the required amount of the dihydrochloride salt into a glass vial. Add anhydrous DMSO or Methanol (target concentration: 10-20 mg/mL).

  • Thermal Disruption: Place the vial in a thermomixer or water bath set to 40°C.

  • Sonication: Sonicate the heated mixture for 5-10 minutes.

    • Validation Check: Shine a laser pointer or bright light through the vial. If the solution is completely transparent with no particulate matter scattering light (absence of the Tyndall effect), solubilization is complete. If scattering occurs, undissolved micro-crystals remain.

  • Alternative - Phase Transfer Catalyst (Optional): If solubility is still insufficient, adding 1.1 equivalents of a phase transfer catalyst such as 15-crown-5 can encapsulate the inorganic counterions, artificially increasing the lipophilicity of the complex[1].

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Welcome to the technical support center for the crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity crystalline material.

Introduction

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity during its crystallization is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthetic route, side reactions, and the crystallization process itself. This guide provides a structured approach to identifying and mitigating these impurities.

Crystallization is a powerful purification technique, but its effectiveness depends on a thorough understanding of the compound's physicochemical properties and the crystallization process parameters.[] Impurities can be incorporated into the crystal lattice, adsorb onto the crystal surface, or co-precipitate, making their removal challenging.[2][3] This guide will walk you through common issues and provide actionable solutions based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride?

A1: Common impurities can be broadly categorized as:

  • Process-related impurities: These include residual solvents, starting materials, and reagents from the synthesis. For instance, unreacted precursors or by-products from preceding synthetic steps can be carried over.[4]

  • Structurally similar impurities: These are molecules with a close structural resemblance to the target compound, making them more likely to be incorporated into the crystal lattice.[5] This can include isomers or degradation products.

  • Particulate matter: Insoluble materials that can be introduced during processing.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent system should exhibit high solubility for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride at elevated temperatures and low solubility at lower temperatures.[6] For amine hydrochlorides, which can be challenging to dissolve in common organic solvents, protic solvents like methanol, ethanol, or isopropanol are often good starting points.[4][7] Mixtures of solvents can also be employed to fine-tune solubility. It's crucial that the chosen solvent has a very low solubility for the target impurities or a very high solubility to keep them in the mother liquor.[2]

Q3: What is the impact of cooling rate on crystal purity?

A3: The cooling rate directly influences the level of supersaturation and, consequently, the nucleation and crystal growth rates.[]

  • Slow Cooling: Generally preferred for achieving higher purity. It allows for more orderly crystal growth, giving impurity molecules more time to diffuse away from the growing crystal face and remain in the solution. This results in larger, more well-defined crystals with fewer inclusions.[8]

  • Rapid Cooling (Crash Crystallization): Leads to high supersaturation, promoting rapid nucleation and the formation of many small crystals. This can trap impurities within the crystal lattice or on the crystal surface.[]

Q4: Can pH influence the purity of the final product?

A4: Yes, for an amine dihydrochloride salt, pH is a critical parameter. The compound's solubility is highly dependent on the pH of the solution. Maintaining a sufficiently low pH ensures that the amine groups remain protonated as the hydrochloride salt, preventing the precipitation of the free base form, which could be considered an impurity. Drastic pH shifts should be avoided during the crystallization process.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common impurity issues during the crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

Issue 1: High Levels of Residual Solvents in the Final Product

Cause: Inefficient drying or the formation of solvates.

Troubleshooting Steps:

  • Optimize Drying Conditions:

    • Protocol: Dry the crystalline product under vacuum at an elevated temperature (e.g., 40-50°C), ensuring the temperature is below the compound's decomposition point. The duration of drying should be extended until a constant weight is achieved.

    • Rationale: Vacuum reduces the boiling point of the solvent, facilitating its removal. Elevated temperature provides the necessary energy for the solvent molecules to escape the crystal lattice.

  • Solvent Displacement Wash:

    • Protocol: After filtration, wash the filter cake with a small amount of a volatile, non-solvent in which the product has very low solubility but the residual solvent is miscible. Hexane or diethyl ether can be suitable candidates, but their compatibility should be tested on a small scale first.

    • Rationale: This wash displaces the high-boiling point crystallization solvent with a more volatile one that is easier to remove during drying.

Issue 2: Presence of Starting Materials or Synthetic By-products

Cause: Incomplete reaction or inefficient removal during work-up and crystallization.

Troubleshooting Steps:

  • Recrystallization with a Different Solvent System:

    • Protocol: Dissolve the impure product in a minimal amount of a hot solvent in which the impurities are highly soluble. Cool the solution slowly to induce crystallization of the pure product, leaving the impurities in the mother liquor.

    • Rationale: The difference in solubility profiles between the product and the impurities in a specific solvent is the basis for purification by recrystallization.[9]

  • Anti-Solvent Crystallization:

    • Protocol: Dissolve the impure product in a good solvent. Then, slowly add an "anti-solvent" in which the product is insoluble, but the impurities remain soluble. This will cause the pure product to crystallize out.[10]

    • Rationale: This technique manipulates the solubility of the product to selectively precipitate it from the solution, leaving impurities behind.[10]

    G A Impure Product in Good Solvent B Slow Addition of Anti-Solvent A->B Process Step C Supersaturation of Product B->C Induces D Crystallization of Pure Product C->D Leads to E Impurities Remain in Solution C->E Simultaneously

    Caption: Workflow for Anti-Solvent Crystallization.

Issue 3: Poor Crystal Morphology and Small Particle Size Leading to Impurity Entrapment

Cause: High degree of supersaturation leading to rapid nucleation.

Troubleshooting Steps:

  • Seeding:

    • Protocol: Once the solution is slightly supersaturated, add a small quantity of pure seed crystals of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

    • Rationale: Seeding provides a surface for crystal growth to occur, promoting the growth of existing crystals rather than the formation of new nuclei. This leads to larger, more uniform crystals and can kinetically inhibit the crystallization of impurities.[11]

  • Controlled Cooling Profile:

    • Protocol: Implement a staged cooling profile. For example, cool rapidly to the point of saturation, then apply a much slower cooling rate through the nucleation and growth phase, and finally, cool more rapidly to maximize yield.

    • Rationale: This level of control over the cooling rate allows for better management of supersaturation, favoring crystal growth over nucleation, which is key to minimizing impurity incorporation.[]

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Cooling Rate 0.1 - 0.5 °C/minuteSlow cooling promotes larger, purer crystals by allowing for equilibrium between the crystal surface and the solution.
Stirring Speed 50 - 150 RPMGentle agitation ensures homogeneity without causing excessive secondary nucleation or crystal breakage.
Seeding Load 0.1 - 1.0% w/wAn optimal seed load provides sufficient surface area for growth without introducing significant impurities.
Final Isolation Temperature 0 - 5 °CLower temperatures maximize yield by reducing the product's solubility in the mother liquor.
Issue 4: Co-crystallization or Solid Solution Formation with Structurally Similar Impurities

Cause: The impurity has similar molecular properties to the product, allowing it to be incorporated into the crystal lattice.[2][3]

Troubleshooting Steps:

  • Slurry Resuspension:

    • Protocol: Suspend the impure crystalline product in a solvent where the product has very low solubility, but the impurity has some solubility. Stir the slurry for an extended period (several hours to days).

    • Rationale: This process allows for the slow dissolution of less stable, impure crystals and the reprecipitation of the more stable, pure product, effectively "leaching" the impurity out of the solid phase.

  • pH Adjustment and Extraction (Acid-Base Extraction):

    • Protocol: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude product in water and adjust the pH to be basic, which will deprotonate the amine groups to the free base. Extract the free base into an organic solvent. Then, wash the organic layer with brine. Finally, add hydrochloric acid to the organic solution to precipitate the pure dihydrochloride salt.

    • Rationale: This leverages the different solubilities of the free base and the salt form to separate them from impurities that do not have the same acid-base properties.[8]

    G cluster_0 Aqueous Phase cluster_1 Organic Phase A Crude Dihydrochloride in Water B Add Base (e.g., NaOH) A->B C Free Base Formed B->C D Extract with Organic Solvent C->D E Free Base in Organic Solvent D->E F Add HCl E->F G Pure Dihydrochloride Precipitates F->G

    Caption: Acid-Base Extraction Workflow for Purification.

Conclusion

Minimizing impurities during the crystallization of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride requires a systematic and knowledgeable approach. By understanding the potential sources and types of impurities, and by carefully controlling the crystallization process parameters such as solvent selection, cooling rate, and pH, researchers can significantly improve the purity of their final product. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each specific case may require empirical optimization.

References

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
  • 3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 Sigma-Aldrich. (n.d.).
  • 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information. (n.d.).
  • 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem. (n.d.).
  • 3-(DIMETHYLAMINO)PYRROLIDINE | 69478-75-7 - ChemicalBook. (2025, September 25).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review. (2018, December 13).
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (2004, September 24).
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (n.d.).
  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2026, February 25).
  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012, May 18).
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023, November 3).
  • Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. (n.d.).
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7).
  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).
  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - Semantic Scholar. (2021, November 3).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. (2023, March 24).
  • (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride - NextSDS. (n.d.).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ResearchGate. (2020, July 6).

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

Welcome to the technical support center for the cross-coupling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

General Considerations

Q1: My cross-coupling reaction with 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is not working. Where do I start troubleshooting?

A1: A failing reaction can be attributed to several factors. A systematic approach is crucial. Begin by verifying the integrity of your starting materials and reagents. The dihydrochloride salt of your amine is acidic and will require sufficient base to be neutralized before it can participate in the reaction. Oxygen can deactivate your palladium catalyst, so ensure your reaction is set up under an inert atmosphere with properly degassed solvents.[1]

Here is a logical workflow to diagnose the issue:

troubleshooting_workflow start Reaction Failure reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Review Reaction Conditions (Inertness, Temp, Time) reagent_check->condition_check Reagents OK troubleshoot Implement Targeted Optimization reagent_check->troubleshoot Reagent Issue Found catalyst_check Evaluate Catalyst System (Pd Source, Ligand, Base) condition_check->catalyst_check Conditions Correct condition_check->troubleshoot Condition Error Found analysis Analyze Crude Reaction Mixture (LC-MS, NMR) catalyst_check->analysis Catalyst System Appropriate catalyst_check->troubleshoot Catalyst Issue Found analysis->troubleshoot Identify Problem

Caption: Initial troubleshooting workflow for a failed cross-coupling reaction.

Q2: Do I need to use the free base of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol, or can I use the dihydrochloride salt directly?

A2: You can use the dihydrochloride salt directly, which is often more stable and easier to handle than the free base. However, you must account for the two equivalents of HCl present. This requires the addition of at least two extra equivalents of your chosen base to neutralize the salt and generate the free amine in situ for the catalytic cycle to proceed. Failure to add sufficient base is a common reason for reaction failure.

Catalyst and Ligand Selection

Q3: What is the best palladium source and ligand for coupling this hindered, functionalized amine?

A3: The choice of catalyst system is critical for the successful coupling of a sterically hindered secondary amine like 3-[(Dimethylamino)methyl]pyrrolidin-3-ol.[2] For Buchwald-Hartwig amination, palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used.[3] The key to success often lies in the choice of ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

Highly effective ligands for coupling hindered secondary amines include:

  • Buchwald-type biarylphosphine ligands:

    • RuPhos: Often a good starting point for challenging couplings.

    • BrettPhos: Can be effective when other ligands fail, particularly with sterically demanding substrates.[6]

    • XPhos: A versatile and widely used ligand.

  • N-Heterocyclic Carbenes (NHCs): These can also be effective, particularly in specific applications.

It is often necessary to screen a few different ligands to find the optimal one for your specific substrate combination.[7]

ligand_selection start Select Ligand for Hindered Amine Coupling ruphos RuPhos (Good Starting Point) start->ruphos brettphos BrettPhos (For Highly Steric Substrates) start->brettphos xphos XPhos (Versatile) start->xphos nhc N-Heterocyclic Carbenes (Alternative) start->nhc screening Screen Ligands for Optimal Performance ruphos->screening brettphos->screening xphos->screening nhc->screening

Caption: Ligand selection guide for hindered amine cross-coupling.

Base and Solvent Selection

Q4: Which base should I use for the coupling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride?

A4: The choice of base is critical, especially when starting with the dihydrochloride salt. You need a base that is strong enough to deprotonate the amine and facilitate the catalytic cycle, but not so strong that it causes decomposition of your starting materials or products.

Base pKa of Conjugate Acid Typical Use & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, commonly used base. Effective but can be incompatible with base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base. Often a good choice for hindered amines and can be used at lower temperatures.[8]
Potassium phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A weaker inorganic base, often used in Suzuki couplings. May require higher temperatures for C-N couplings.[9]
Cesium carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A mild base that can be effective in some systems, particularly when base-sensitive functional groups are present.[9]

For this specific substrate, a strong, sterically hindered base like NaOtBu or LHMDS is generally recommended. Remember to use at least 3 equivalents: 1 equivalent for the catalytic cycle and 2 equivalents to neutralize the dihydrochloride salt.

Q5: What is the best solvent for this reaction?

A5: Aprotic polar solvents are typically used for Buchwald-Hartwig and Suzuki couplings. Common choices include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

The choice of solvent can influence reaction rates and catalyst stability. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[1] For Suzuki couplings, a co-solvent system, such as dioxane/water, is often employed.

Troubleshooting Specific Issues

Q6: I'm observing low conversion and the presence of unreacted starting materials. What should I do?

A6: Low conversion is a common issue. Consider the following troubleshooting steps:

  • Increase Temperature: Many cross-coupling reactions require heating. If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the reaction rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for challenging substrates, increasing the palladium loading from 1-2 mol% to 5 mol% can significantly improve conversion.

  • Check Base Equivalents: As mentioned, ensure you are using at least 3 equivalents of a strong base. Insufficient base will stall the reaction.

  • Verify Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can irreversibly deactivate the Pd(0) catalyst.[10]

Q7: I am seeing significant side product formation, including homocoupling of my aryl halide. How can I minimize this?

A7: Homocoupling is often a result of catalyst deactivation or suboptimal reaction conditions. To minimize this:

  • Ensure Proper Degassing: Oxygen can promote homocoupling.[10]

  • Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can lead to palladium black formation and side reactions. A ligand-to-palladium ratio of 1:1 to 2:1 is typical, depending on the specific ligand and palladium source.[1]

  • Use a Precatalyst: Palladium precatalysts are often more stable and can lead to more reproducible results with fewer side products compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Q8: The tertiary amine or the hydroxyl group on my pyrrolidine seems to be interfering with the reaction. Is this possible?

A8: Yes, both the tertiary amine and the hydroxyl group can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[11] This is another reason why bulky, electron-rich ligands are crucial, as they can help to prevent unwanted coordination and maintain the catalytic activity. If you suspect this is an issue, you could consider protecting the hydroxyl group, although this adds extra steps to your synthesis.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general starting point; optimization will likely be required.

Materials:

  • Aryl halide (1.0 eq)

  • 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 3.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, palladium source, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society - ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society - ACS Publications. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters - ACS Publications. [Link]

  • Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3). ResearchGate. [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]

  • A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. ResearchGate. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Selected examples for a) pyrrolidine functionalities in natural alkaloids and pharmaceuticals and b) pyrrolidone structures in racetam drugs. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. NextSDS. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • A Non-Diazo Approach to Functionalized (2-Furyl)-2-pyrrolidines through a Cascade Reaction of Enynal-Derived Zinc Carbenoids with β-Arylaminoketones. The Royal Society of Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. [Link]

  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Introduction: Welcome to the technical support guide for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This molecule is a critical intermediate in various advanced pharmaceutical syntheses, and its chemical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This molecule is a critical intermediate in various advanced pharmaceutical syntheses, and its chemical integrity is paramount to the success of downstream applications and the quality of the final active pharmaceutical ingredient (API). As a dihydrochloride salt, this compound possesses specific chemical properties, most notably hygroscopicity, that necessitate stringent storage and handling protocols. This guide provides an in-depth analysis of its stability profile, detailed procedures for preventing degradation, and troubleshooting advice for common issues encountered during long-term storage.

Section 1: Understanding the Stability Profile

The long-term stability of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is primarily influenced by its molecular structure and its nature as a salt. The key vulnerabilities are its tertiary amine and tertiary alcohol functional groups, combined with its high affinity for atmospheric moisture.

Core Chemical Vulnerabilities:

  • Hygroscopicity: As a dihydrochloride salt, the compound readily absorbs moisture from the atmosphere.[1][2][3] This is the most significant factor initiating degradation. Absorbed water can lead to physical changes (clumping, deliquescence) and acts as a solvent for chemical reactions, accelerating degradation pathways.[4]

  • Oxidation: The tertiary amine (-N(CH₃)₂) and the pyrrolidine nitrogen are susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. Oxidation can lead to the formation of N-oxides or other degradation products, often presenting as a discoloration (e.g., yellowing or browning) of the material.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate cleavage of chemical bonds or promote oxidative reactions.

The following diagram illustrates the relationship between environmental factors and the primary degradation pathways.

cluster_0 Environmental Factors cluster_1 Degradation Mechanisms cluster_2 Observed Consequences Humidity Atmospheric Humidity Moisture Moisture Absorption (Hygroscopicity) Humidity->Moisture Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Exposure (UV, Visible) Photolysis Photolysis Light->Photolysis Heat Elevated Temperature Heat->Moisture Accelerates Heat->Oxidation Accelerates Heat->Photolysis Accelerates Degradation Compound Degradation (Loss of Purity) Moisture->Degradation Oxidation->Degradation Photolysis->Degradation Physical Physical Changes (Clumping, Discoloration) Degradation->Physical

Caption: Key environmental factors and their resulting degradation pathways.

Section 2: Recommended Long-Term Storage Protocol

Adherence to a strict storage protocol is the most effective strategy for preventing degradation. The primary goal is to create an environment that is cool, dry, dark, and inert.

Step-by-Step Storage Procedure:

  • Container Selection: Use only amber glass bottles with tight-fitting, polytetrafluoroethylene (PTFE)-lined screw caps.[6] Avoid plastic containers like PVC or HDPE for long-term storage, as their seals may be less robust against moisture ingress over time compared to a well-sealed glass vial.[6][7]

  • Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces atmospheric oxygen and moisture, mitigating the risk of oxidation and hydrolysis.

  • Sealing: Tighten the cap securely. For added protection, wrap the cap-bottle interface with Parafilm® or a similar laboratory sealing film to create a secondary barrier against moisture.

  • Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealed, desiccated Mylar bag.[3] Include a desiccant pouch (e.g., silica gel) within the secondary container, ensuring it does not directly touch the primary container.

  • Location and Temperature: Store the package in a designated, controlled environment. A laboratory freezer or a desiccator cabinet located in a cold room is ideal. Avoid standard refrigerators, as their auto-defrost cycles can introduce temperature and humidity fluctuations.[8]

Summary of Storage Conditions:

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Drastically reduces the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the tertiary amine groups.
Humidity As low as possible (use of desiccants)The compound is hygroscopic; moisture is the primary degradation initiator.[1][2]
Light Dark (Amber glass, opaque secondary container)Prevents light-induced degradation (photolysis).
Container Tightly-sealed amber glass with PTFE-lined capProvides an inert, impermeable barrier to moisture and light.[6]

Section 3: Troubleshooting Guide & FAQs

This section addresses common observations and questions from researchers handling 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

Q1: My compound, which was a free-flowing powder, has formed hard clumps. What happened and is it still usable?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2][3] The clumps form as the salt absorbs atmospheric water, partially dissolves, and then recrystallizes.

  • Causality: This indicates a breach in the storage protocol. The container was likely not sealed properly, was opened in a humid environment, or the storage area itself is too humid.

  • Actionable Advice: The material is not necessarily degraded, but its purity is now questionable. Do not use it directly in a critical experiment. You must first re-qualify the batch using an analytical method like HPLC to assess its purity and check for degradation products (see Section 4). If the purity is still within specification, you may be able to use it after carefully drying the material under high vacuum, but re-analysis after drying is mandatory. Discard the material if significant degradation is observed.

Q2: I've noticed the white powder has developed a slight yellow or brownish tint over time. What does this signify?

A: A change in color is a strong indicator of chemical degradation, most likely oxidation. Tertiary amines are prone to oxidation, which can form colored impurities.

  • Causality: This typically results from prolonged exposure to air (oxygen) or light. The process is accelerated by heat.

  • Actionable Advice: The material should be considered suspect and should not be used in any synthesis without comprehensive analysis to identify and quantify the impurities. In most GxP and research settings, a noticeable color change warrants discarding the batch.

Q3: How can I be certain my stored compound is pure enough for my experiment?

A: Visual inspection is insufficient. The only way to confirm purity is through analytical testing. A freshly run HPLC chromatogram or ¹H NMR spectrum should be compared against the certificate of analysis (CoA) of the reference standard or the original batch. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Q4: Can I store the compound in its original packaging from the supplier?

A: For short-term storage (i.e., weeks), the original manufacturer's packaging is usually sufficient, provided it remains unopened.[6] However, for long-term storage (months to years), it is best practice to transfer the material to a more robustly sealed container under an inert atmosphere, as described in the protocol above. Supplier packaging is designed for transport and short-term storage, not for multi-year stability.

Q5: What chemicals or materials should be avoided when handling or storing this compound?

A: As a tertiary amine salt, it is crucial to avoid contact with:

  • Strong Bases: These will neutralize the hydrochloride salt, liberating the free base, which has different stability and handling requirements.

  • Strong Oxidizing Agents: These will aggressively degrade the molecule.[6]

  • Strong Acids: While it is a dihydrochloride salt, storing it with other strong, volatile acids (e.g., nitric acid) should be avoided to prevent cross-contamination from fumes.[8][9]

  • Metals: Avoid storing in direct contact with reactive metals, as the hydrochloride form can be corrosive over time, especially in the presence of moisture.[6][7]

Section 4: Analytical Verification of Stability

Regular analytical verification is a cornerstone of good laboratory practice for ensuring the integrity of stored reagents. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for assessing the purity of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.[10][11]

Experimental Protocol: HPLC-UV Purity Assessment

This protocol provides a general framework. Method parameters may need to be optimized for your specific system.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas thoroughly.

  • Preparation of Standard Solution (Reference):

    • Accurately weigh approximately 10 mg of a reference standard (or a new, unopened batch) of the compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Preparation of Sample Solution (Stored Material):

    • Prepare a solution of the stored material at the same concentration (1.0 mg/mL) using the same diluent as the standard.

  • HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
UV Detector Wavelength 210 nm
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
  • Analysis and Interpretation:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatograms. The appearance of new peaks ("impurity peaks") or a significant reduction in the area percent of the main peak compared to the reference indicates degradation.

The following workflow diagram outlines the decision-making process for analytical verification.

start Obtain Stored Sample prep Prepare Standard & Sample Solutions (e.g., 1 mg/mL) start->prep hplc Perform HPLC-UV Analysis prep->hplc analyze Analyze Chromatogram hplc->analyze compare Purity ≥ 99.0% AND No new impurities > 0.1%? analyze->compare pass Decision: PASS Material is suitable for use compare->pass Yes fail Decision: FAIL Quarantine and discard material compare->fail No

Caption: Workflow for analytical verification of compound stability.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • SciSpace. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • Lab Alley. (2024, October 1). What is the Shelf Life of Hydrochloric Acid?
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.
  • ResearchGate. (2025, August 6). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • Enamine. (n.d.). Safety Data Sheet.
  • Clarity Salt. (2025, January 4). Tips for Maximizing Shelf Life of Bulk De-Icing Products.
  • U.S. Food and Drug Administration. (n.d.). S.7.1 Stability Summary and Conclusions.
  • The Prepper's Journal. (2025, January 27). How to Store Salt Long-Term: Tips for Preppers.
  • Elsevier. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

Sources

Optimization

Technical Support Center: Purification of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride by Recrystallization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride via recrystallization. Our focus is on delivering scientifically sound, experience-driven advice to help you overcome common challenges and achieve high purity for this critical compound.

Introduction to the Purification Challenge

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a highly polar, water-soluble organic salt. Its structure, featuring a tertiary amine, a hydroxyl group, and two hydrochloride salts, presents a unique set of challenges for purification by recrystallization. The high polarity dictates a specific range of suitable solvents, and its hygroscopic nature can complicate handling and drying. This guide is structured to address these specific issues head-on, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing a highly polar dihydrochloride salt like this?

A1: The main challenges stem from its high solubility in water and other polar protic solvents, and its insolubility in non-polar organic solvents.[1] This can make it difficult to achieve a supersaturated solution that will yield crystals upon cooling. Additionally, the presence of two hydrochloride moieties increases the ionic character, making it prone to "oiling out" or precipitating as an amorphous solid rather than forming a crystalline lattice. The hygroscopic nature of the compound also requires careful handling to prevent the absorption of atmospheric moisture, which can inhibit crystallization or affect the final purity.

Q2: What types of impurities should I be aware of during the purification of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride?

A2: The potential impurities are largely dependent on the synthetic route employed. Based on analogous syntheses of substituted pyrrolidin-3-ols, common impurities may include:

  • Unreacted Starting Materials: Such as precursors like 1,4-dihalo-2-butanol derivatives or protected pyrrolidinones.[2]

  • Incomplete Reaction Products: For instance, the mono-aminated precursor if a di-amination strategy is used.

  • Byproducts of Reduction: If a reductive amination or a ring-opening/closing strategy is used, byproducts like open-ring dimers or aminodiols could be present.[3]

  • Over-alkylation Products: If methylation is part of the synthesis, quaternary ammonium salts could be formed.

  • Residual Solvents: From the reaction or a previous work-up step.

  • Inorganic Salts: Generated during salt formation or pH adjustments.

Q3: Can I use a single solvent for the recrystallization?

A3: It is possible, but finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging for this compound. Due to its high polarity, water is likely a very good solvent even at room temperature, which would lead to poor recovery. Alcohols like methanol, ethanol, or isopropanol are good starting points for investigation. A patent for a similar compound, (3S)-Pyrrolidin-3-ol hydrochloride, mentions crystallization of a precursor from isopropanol, suggesting this class of solvents is promising.[3]

Q4: When is a mixed-solvent system recommended?

A4: A mixed-solvent system, also known as an anti-solvent recrystallization, is often the most effective approach for highly soluble compounds. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) to induce precipitation. For this dihydrochloride salt, a good starting point would be a polar protic solvent like water or a short-chain alcohol as the "good" solvent, and a more non-polar, miscible solvent like acetone, ethyl acetate, or acetonitrile as the "poor" solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. High level of impurities depressing the melting point.1. Choose a lower-boiling solvent or solvent mixture. 2. Add a small amount of additional hot "good" solvent to dilute the solution slightly. 3. Attempt a preliminary purification step (e.g., charcoal treatment to remove colored impurities) and then recrystallize.
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated (too much solvent was used). 2. The solution has become supersaturated but lacks a nucleation site. 3. The compound is too soluble in the chosen solvent, even at low temperatures.1. Evaporate some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. Re-evaluate the solvent system. Consider using a mixed-solvent system with a higher proportion of the "poor" solvent.
Poor recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to dissolve the crude product. Cool the filtrate to a lower temperature (e.g., in an ice-salt bath) to maximize precipitation. 2. Wash the collected crystals with a small amount of ice-cold "poor" solvent. 3. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel.
The purified compound is still not pure enough. 1. The chosen solvent system does not effectively discriminate between the desired compound and the impurity. 2. The cooling process was too rapid, leading to the trapping of impurities in the crystal lattice.1. Experiment with different solvent systems. A different polarity solvent may leave the specific impurity in the mother liquor. 2. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Slow crystal growth generally results in higher purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point for finding a suitable single solvent.

  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

  • To each tube, add a few drops of a single solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) at room temperature. Observe the solubility.

  • Gently heat the tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool to room temperature, and then in an ice bath. The formation of a crystalline precipitate indicates a potentially suitable solvent.

  • Recrystallization:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This is often the more effective method for this type of compound.

  • Solvent Pair Selection: Identify a "good" solvent in which the compound is freely soluble (e.g., water, methanol) and a miscible "poor" solvent in which it is insoluble or sparingly soluble (e.g., acetone, isopropanol, ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the "good" and "poor" solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_single Single Solvent cluster_mixed Mixed Solvent Crude Compound Crude Compound Solvent Screening Solvent Screening Crude Compound->Solvent Screening Dissolve in Min. Hot Solvent A Dissolve in Min. Hot Solvent A Solvent Screening->Dissolve in Min. Hot Solvent A Single Solvent Chosen Dissolve in Min. Hot 'Good' Solvent Dissolve in Min. Hot 'Good' Solvent Solvent Screening->Dissolve in Min. Hot 'Good' Solvent Mixed Solvent System Chosen Cool Slowly Cool Slowly Dissolve in Min. Hot Solvent A->Cool Slowly Filter & Dry Filter & Dry Cool Slowly->Filter & Dry Pure Crystals Pure Crystals Filter & Dry->Pure Crystals Add 'Poor' Solvent to Cloud Point Add 'Poor' Solvent to Cloud Point Dissolve in Min. Hot 'Good' Solvent->Add 'Poor' Solvent to Cloud Point Clarify with 'Good' Solvent Clarify with 'Good' Solvent Add 'Poor' Solvent to Cloud Point->Clarify with 'Good' Solvent Cool Slowly_mixed Cool Slowly Clarify with 'Good' Solvent->Cool Slowly_mixed Filter & Dry_mixed Filter & Dry Cool Slowly_mixed->Filter & Dry_mixed Pure Crystals_mixed Pure Crystals Filter & Dry_mixed->Pure Crystals_mixed

Caption: General workflow for recrystallization.

Data Summary: Solvent Selection Guide

Due to the lack of specific literature data for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, the following table provides a qualitative guide for initial solvent screening based on the principles of "like dissolves like" and the properties of similar amine hydrochlorides.

Solvent Polarity Type Expected Solubility (Hot) Expected Solubility (Cold) Recommendation
WaterHighProticVery HighHighLikely a good "good" solvent in a mixed-solvent system, but may lead to poor yields as a single solvent.
MethanolHighProticHighModerateA good candidate for a single-solvent system or as the "good" solvent.
EthanolHighProticModerate-HighLow-ModerateA strong candidate for a single-solvent system.
IsopropanolMedium-HighProticModerateLowA very promising candidate for a single-solvent system, potentially offering a good balance of solubility.
AcetonitrileMedium-HighAproticLow-ModerateVery LowA potential "poor" solvent in a mixed-solvent system with water or methanol.
AcetoneMediumAproticLowVery LowA good candidate for a "poor" solvent.
Ethyl AcetateMedium-LowAproticVery LowInsolubleA good candidate for a "poor" solvent.
HexaneLowNon-polarInsolubleInsolubleNot recommended for this compound.

References

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. (n.d.).
  • Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains | Chemistry of Materials. (n.d.). Retrieved March 12, 2024, from [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. (n.d.). Retrieved March 12, 2024, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (n.d.). Retrieved March 12, 2024, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (n.d.). Retrieved March 12, 2024, from [Link]

  • Process for preparing 3-pyrrolidinol - Google Patents. (n.d.).
  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (n.d.). Retrieved March 12, 2024, from [Link]

  • (PDF) Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). Retrieved March 12, 2024, from [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (n.d.). Retrieved March 12, 2024, from [Link]

  • Investigation of Impurities in Peptide Pools. (n.d.). Retrieved March 12, 2024, from [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). Retrieved March 12, 2024, from [Link]

  • Pyrrolidinium-Based Ionic Liquids Doped with Lithium Salts: How Does Li+ Coordination Affect Its Diffusivity? | The Journal of Physical Chemistry B. (n.d.). Retrieved March 12, 2024, from [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (n.d.). Retrieved March 12, 2024, from [Link]

  • Recrystallization - YouTube. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF. (n.d.). Retrieved March 12, 2024, from [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.). Retrieved March 12, 2024, from [Link]

  • Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic. (n.d.). Retrieved March 12, 2024, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. (n.d.). Retrieved March 12, 2024, from [Link]

Sources

Troubleshooting

reducing moisture sensitivity in 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride handling

Welcome to the dedicated support guide for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this hygroscopic compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenge

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a valuable building block in pharmaceutical synthesis. However, its dihydrochloride salt form, while improving solubility in aqueous media, also imparts significant hygroscopicity. This means the compound readily absorbs moisture from the atmosphere. Failure to properly manage this moisture sensitivity can lead to a cascade of experimental errors, including inaccurate weighing, altered stoichiometry, and potential degradation, ultimately compromising the validity of your research.

This guide provides a structured, in-depth approach to troubleshooting and best practices, grounded in established principles of chemical handling.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride.

Issue 1: Inaccurate or Inconsistent Weighing

Question: I'm trying to weigh out 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, but the mass on the analytical balance is constantly increasing. What is happening and how can I get an accurate measurement?

Answer:

This phenomenon, often referred to as "drifting weight," is a classic indicator of a hygroscopic compound absorbing atmospheric moisture.[1][2] The continuous increase in mass is due to the compound binding with water molecules from the air. To obtain an accurate weight, you must minimize the compound's exposure to the ambient environment.

Root Cause Analysis:

  • Hygroscopicity: The dihydrochloride salt is polar and readily forms hydrogen bonds with water molecules.

  • Surface Area: A fine powder has a large surface area, accelerating moisture absorption.

  • Lab Environment: High humidity in the laboratory will exacerbate the problem. A relative humidity of 40-60% is generally recommended for weighing areas to minimize static and moisture issues.[3]

Step-by-Step Weighing Protocol:

  • Prepare a Controlled Environment: Whenever possible, perform weighing inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[4] If a glovebox is unavailable, use a desiccator cabinet for storage and minimize the time the container is open.

  • Equilibrate the Compound: Before opening, allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder upon opening.[1]

  • Use a Suitable Weighing Vessel: Use a weighing boat or vial with a cap.[1][3] Tare the capped vessel on the analytical balance.

  • Rapid Dispensing: Quickly add the approximate amount of the compound to the weighing vessel and immediately replace the cap.[5]

  • Record the "Initial" Stable Weight: Note the mass. It may still drift slightly, but this rapid process minimizes the initial, most significant moisture uptake.

  • Re-weigh for "Weight by Difference": For the most accurate measurement, cap the primary container, re-weigh it, and calculate the amount dispensed by the difference in weight. This is the preferred method for moisture-sensitive substances.[1]

Workflow for Accurate Weighing:

cluster_prep Preparation cluster_weigh Weighing Process cluster_post Post-Weighing start Start equilibrate Equilibrate Container to Room Temperature start->equilibrate prep_env Prepare Glovebox or Low-Humidity Area equilibrate->prep_env tare Tare Capped Weighing Vessel prep_env->tare dispense Quickly Dispense Compound & Cap tare->dispense weigh_by_diff Alternatively: Use 'Weight by Difference' Method on Source Bottle dispense->weigh_by_diff record Record Mass dispense->record dissolve Immediately Dissolve in Anhydrous Solvent record->dissolve store Tightly Seal & Store in Desiccator record->store

Caption: Workflow for accurate weighing of hygroscopic compounds.

Issue 2: Poor Solubility or Cloudiness in Aprotic Solvents

Question: I'm attempting to dissolve the compound in Dichloromethane (DCM) for a reaction, but it's not fully dissolving and the solution appears cloudy. Why is this happening?

Answer:

The observed insolubility or cloudiness is likely due to the presence of absorbed water. While the dihydrochloride salt form is intended to enhance aqueous solubility, this property works against you in anhydrous aprotic solvents. The absorbed water is immiscible with solvents like DCM, leading to a cloudy suspension.

Scientific Explanation:

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a salt. Its solubility in non-polar organic solvents is inherently low. The presence of water, absorbed due to its hygroscopic nature, creates a micro-emulsion or suspension of hydrated salt in the solvent.

Troubleshooting and Solutions:

  • Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous DCM or that the solvent has been properly dried using a solvent purification system or molecular sieves.[6]

  • Handle Compound Correctly: Follow the strict weighing protocol described in Issue 1 to prevent moisture absorption in the first place.

  • Consider an Alternative Solvent: If the reaction chemistry allows, consider a more polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), where the salt may have better solubility. Be sure to use the anhydrous grade of these solvents as well.

  • Use of a Co-solvent: In some cases, adding a small percentage of a polar protic solvent like methanol can aid dissolution, but this must be compatible with your downstream reaction chemistry.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride?

A1: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[7][8] The storage location should be a cool, dry place. For long-term storage, a desiccator cabinet containing a desiccant such as anhydrous calcium sulfate (Drierite®) or molecular sieves is highly recommended.[2][9]

Q2: How can I determine if my batch of the compound has absorbed a significant amount of water?

A2:

  • Visual Inspection: The powder may appear clumpy or "wet" instead of being a free-flowing solid.

  • Karl Fischer Titration: This is the gold standard for quantifying water content in a sample. If your reaction is highly sensitive to water, performing a Karl Fischer titration on a small sample of your material is advisable.

  • Proton NMR (¹H NMR): If you take an NMR spectrum in an anhydrous solvent (like DMSO-d₆), a significant water peak (often a broad singlet) may be visible.

Q3: Can I dry the compound if I suspect it has absorbed moisture?

A3: Yes, it is possible to dry the compound, but it must be done carefully to avoid degradation. A common method is to dry the solid in vacuo (under high vacuum) at a slightly elevated temperature (e.g., 30-40 °C) for several hours. Placing the sample in a vacuum oven with a desiccant trap is an effective technique. However, it is crucial to first check the compound's melting point and thermal stability to ensure the drying temperature will not cause degradation.

Summary of Handling Recommendations:

ParameterRecommendationRationale
Storage Tightly sealed container, in a desiccator, under inert gas if possible.[7][8][9]To minimize exposure to atmospheric moisture.
Weighing In a glovebox or by rapid "weight by difference" method.[4]To prevent moisture uptake during measurement, ensuring accuracy.
Solvent Choice Use anhydrous grade solvents.[6]To prevent solubility issues and unwanted side reactions caused by water.
Pre-use Check Allow container to reach room temperature before opening.[1]To prevent condensation of moisture onto the cold compound.

Part 3: Logical Decision-Making in Handling

The following diagram outlines the decision-making process from receiving the compound to its use in an experiment, ensuring its integrity is maintained throughout.

compound_receipt Compound Received check_seal Is Container Seal Intact? compound_receipt->check_seal log_and_store Log Receipt & Store in Desiccator check_seal->log_and_store Yes quarantine Quarantine & Contact Supplier check_seal->quarantine No prep_experiment Prepare for Experiment log_and_store->prep_experiment equilibrate Equilibrate to Room Temp (30-60 min) prep_experiment->equilibrate weighing_location Glovebox Available? equilibrate->weighing_location weigh_in_glovebox Weigh in Glovebox weighing_location->weigh_in_glovebox Yes weigh_rapidly Use Rapid Weighing Technique weighing_location->weigh_rapidly No dissolve Immediately Use or Dissolve in Anhydrous Solvent weigh_in_glovebox->dissolve weigh_rapidly->dissolve seal_and_store Tightly Re-seal & Return to Desiccator dissolve->seal_and_store

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds.[1][2] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry.

While a definitive, publicly available, fully assigned spectrum for this specific dihydrochloride salt is not readily accessible, this guide will leverage spectral data from structurally related compounds and fundamental NMR principles to predict and interpret its spectral characteristics. By comparing the expected data with that of known analogues, we can build a robust framework for the structural verification of this and similar molecules. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, making a thorough understanding of its spectral properties essential.[3]

The Importance of NMR in Structural Elucidation

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering clues about the functional groups and neighboring atoms. Furthermore, through-bond scalar (J) coupling between nuclei reveals connectivity, allowing for the piecing together of the molecular skeleton. For complex molecules, two-dimensional (2D) NMR techniques can further unravel intricate structural details.[4]

Predicted ¹H and ¹³C NMR Spectral Data for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride

The following tables present the predicted chemical shifts for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. These predictions are based on the analysis of structurally similar compounds and established substituent effects in pyrrolidine systems. The dihydrochloride form implies that both the pyrrolidine nitrogen and the dimethylamino nitrogen will be protonated, significantly influencing the chemical shifts of adjacent protons and carbons. The use of D₂O as a solvent is anticipated for this salt, which will lead to the exchange of labile protons (OH and NH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Predicted ¹H NMR Data (in D₂O)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~3.8-4.0mH-3' (methine proton on the dimethylaminomethyl group)
~3.4-3.7mH-2, H-5 (pyrrolidine ring protons adjacent to nitrogen)
~3.0-3.3mH-2', H-2' (methylene protons of the dimethylaminomethyl group)
~2.9sN(CH₃)₂ (dimethylamino methyl groups)
~2.0-2.4mH-4 (pyrrolidine ring protons)

Predicted ¹³C NMR Data (in D₂O)

Predicted Chemical Shift (δ, ppm)Assignment
~75-80C-3 (carbon bearing the hydroxyl group)
~60-65C-2' (methylene carbon of the dimethylaminomethyl group)
~55-60C-2, C-5 (pyrrolidine ring carbons adjacent to nitrogen)
~45-50N(CH₃)₂ (dimethylamino methyl carbons)
~35-40C-4 (pyrrolidine ring carbon)

Experimental Protocol for NMR Analysis of Amine Dihydrochloride Salts

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for amine hydrochloride salts, such as the target compound.

1. Sample Preparation:

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for amine hydrochloride salts due to their high polarity and solubility in water. It also allows for the exchange of labile N-H and O-H protons, simplifying the spectrum.[5]

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of D₂O. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5][6]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the NMR tube. Any suspended particles can degrade the quality of the NMR spectrum.[7]

  • Internal Standard: For precise chemical shift referencing, a water-soluble internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[8]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the full relaxation of the protons.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A 2-5 second delay is recommended to ensure quantitative accuracy if needed.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.

Caption: Experimental workflow for NMR analysis.

Comparative Spectral Analysis

To understand the spectral features of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, it is instructive to compare its predicted data with the experimental data of structurally similar compounds.

Comparison with (S)-3-Hydroxypyrrolidine Hydrochloride

(S)-3-Hydroxypyrrolidine is a simpler analogue that lacks the dimethylaminomethyl substituent at the 3-position. Its NMR spectrum provides a baseline for the chemical shifts of the pyrrolidine ring protons and carbons.

Compound¹H Chemical Shifts (δ, ppm) in D₂O¹³C Chemical Shifts (δ, ppm) in D₂O
(S)-3-Hydroxypyrrolidine Hydrochloride ~4.6 (m, 1H, H-3), ~3.5-3.7 (m, 2H, H-5), ~3.3-3.5 (m, 2H, H-2), ~2.2-2.4 (m, 2H, H-4)~68 (C-3), ~56 (C-2), ~46 (C-5), ~35 (C-4)
Predicted: 3-[(Dimethylamino)methyl] pyrrolidin-3-ol Dihydrochloride ~3.8-4.0 (m, H-3'), ~3.4-3.7 (m, H-2, H-5), ~3.0-3.3 (m, H-2'), ~2.9 (s, N(CH₃)₂), ~2.0-2.4 (m, H-4)~75-80 (C-3), ~60-65 (C-2'), ~55-60 (C-2, C-5), ~45-50 (N(CH₃)₂), ~35-40 (C-4)

The introduction of the dimethylaminomethyl group at C-3 is expected to cause a significant downfield shift for C-3 in the ¹³C NMR spectrum due to the additional substitution. The protons on the pyrrolidine ring are likely to experience more subtle changes.

Comparison with N-Methyl-3-hydroxypyrrolidine

This compound features a methyl group on the pyrrolidine nitrogen. While it is not a dihydrochloride salt, it provides insight into the effect of N-substitution.

Compound¹H Chemical Shifts (δ, ppm) in CDCl₃¹³C Chemical Shifts (δ, ppm) in CDCl₃
N-Methyl-3-hydroxypyrrolidine ~4.3 (m, 1H, H-3), ~2.8-3.0 (m, 2H), ~2.6-2.8 (m, 2H), ~2.4 (s, 3H, N-CH₃), ~1.8-2.2 (m, 2H)~70 (C-3), ~65 (C-2), ~56 (C-5), ~42 (N-CH₃), ~36 (C-4)
Predicted: 3-[(Dimethylamino)methyl] pyrrolidin-3-ol Dihydrochloride (in D₂O) ~3.8-4.0 (m, H-3'), ~3.4-3.7 (m, H-2, H-5), ~3.0-3.3 (m, H-2'), ~2.9 (s, N(CH₃)₂), ~2.0-2.4 (m, H-4)(in D₂O) ~75-80 (C-3), ~60-65 (C-2'), ~55-60 (C-2, C-5), ~45-50 (N(CH₃)₂), ~35-40 (C-4)

The protonation of the nitrogen in the dihydrochloride salt will cause a general downfield shift of the adjacent protons and carbons compared to the free base of N-methyl-3-hydroxypyrrolidine.

The Influence of Protonation on NMR Spectra

The formation of a dihydrochloride salt involves the protonation of the two basic nitrogen atoms in the molecule. This has a profound effect on the electronic environment of the neighboring nuclei.[9][10]

  • ¹H NMR: Protons on carbons adjacent to a protonated nitrogen (α-protons) experience a significant deshielding effect, causing their signals to shift downfield (to a higher ppm value). This is due to the electron-withdrawing inductive effect of the positively charged nitrogen.

  • ¹³C NMR: Similarly, carbons adjacent to a protonated nitrogen (α-carbons) are also deshielded and their signals shift downfield. The effect is also observed, to a lesser extent, on the β-carbons.

The pH of the solution can also influence the chemical shifts of nuclei near acidic or basic functional groups. For amine hydrochlorides in D₂O, the pKa of the ammonium ions will determine the extent of deuteration and the observed chemical shifts.[11][12]

protonation_effect cluster_structure Molecular Structure cluster_nmr NMR Chemical Shift (ppm) Free Base upfield Upfield (Shielded) Free Base->upfield Lower ppm Dihydrochloride downfield Downfield (Deshielded) Dihydrochloride->downfield Higher ppm caption Effect of protonation on chemical shifts.

Caption: Protonation leads to downfield chemical shifts.

Potential Impurities and Their Identification

During the synthesis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, several impurities could potentially be formed. NMR spectroscopy is an excellent tool for their detection and identification.

  • Residual Solvents: Signals from common organic solvents used in the synthesis and purification may be present. These are typically sharp singlets and can be identified by comparing their chemical shifts to known values.

  • Starting Materials: Incomplete reaction may result in the presence of starting materials. Their characteristic NMR signals can be used for identification.

  • Side Products: Unwanted side reactions can lead to the formation of related structures. For example, over-alkylation or elimination products could be present. Careful analysis of the NMR spectrum for unexpected signals is crucial for quality control.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride. By understanding the predicted spectral data, following a robust experimental protocol, and comparing the results with those of structurally related compounds, researchers can confidently verify the structure and purity of this and similar molecules. The principles outlined here, particularly the effects of substitution and protonation on chemical shifts, are broadly applicable to the structural elucidation of a wide range of nitrogen-containing heterocyclic compounds, which are of immense importance in the field of drug development.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range heteronuclear C-H couplings. Journal of Magnetic Resonance, 67(3), 565-569.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758519, 3-(Dimethylamino)pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951332, 1-Methyl-3-pyrrolidinol, (-)-. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Analytical Methods, 16(10), 1313-1319.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, E. G., & Williams, D. H. (1981). The effect of protonation on carbon-13 NMR chemical shifts of some amines. Journal of the Chemical Society, Perkin Transactions 2, (4), 509-514.
  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Wallace, J., & Gerwick, W. H. (2020). pH-Jump NMR: A Method for Probing pH-Dependent Chemical Exchange.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Chemistry Steps. (2020, January 31). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

  • J&K Scientific. (n.d.). N-Methyl-3-hydroxypyrrolidine. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Nanalysis. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3. Retrieved from [Link]

  • ACS Publications. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Routledge & CRC Press. (n.d.). Practical Spectroscopy - Book Series. Retrieved from [Link]

  • Elsevier. (n.d.). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Retrieved from [Link]

  • Google Books. (n.d.). Hands on NMR: A Practical Guide.
  • OSTI.GOV. (1985, December 31). Nuclear magnetic resonance spectroscopy (Book). Retrieved from [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy: Modern Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • PMC. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

  • Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

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Comparative

A Comparative Guide to Pyrrolidine Building Blocks: Profiling 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its ability to introduce a three-dimensional cha...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its ability to introduce a three-dimensional character to otherwise flat molecules, enhance aqueous solubility, and provide a versatile scaffold for chemical modification.[3][4] As a fundamental component of the amino acid proline, the pyrrolidine motif is well-recognized by biological systems, making it a privileged structure in drug design.[1][5] This guide provides an in-depth comparison of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride with other key pyrrolidine building blocks, offering insights into their relative strengths and applications in drug discovery programs.

Featured Building Block: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

This building block is a highly functionalized pyrrolidine derivative with distinct structural features that offer unique advantages in molecular design.

  • Tertiary Alcohol at C3: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor. Its tertiary nature provides steric hindrance that can influence binding conformations and potentially block metabolic oxidation at this position.

  • Dimethylaminomethyl Side Chain: This basic side chain significantly impacts the molecule's physicochemical properties. The tertiary amine is a strong hydrogen bond acceptor and can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets.

  • Dihydrochloride Salt Form: Supplied as a dihydrochloride salt, this building block exhibits enhanced stability, improved handling characteristics, and high aqueous solubility, which is advantageous for reaction setup and purification processes.[6]

The combination of a hydroxyl group and a basic amine in a constrained cyclic framework makes this molecule an attractive starting point for synthesizing compounds targeting kinases, G-protein coupled receptors (GPCRs), and ion channels, where such functionalities are often key for potent and selective interactions.

Comparative Analysis with Alternative Pyrrolidine Scaffolds

The selection of a building block is a critical decision in the design of a synthetic route and the final properties of a target molecule. Below is a comparison of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride with other commonly used pyrrolidine building blocks.

Pyrrolidin-3-ol

As the parent scaffold, pyrrolidin-3-ol provides a simpler template. The key difference is the absence of the dimethylaminomethyl side chain.

  • Synthetic Utility: The secondary amine is readily available for a wide range of functionalization reactions, including acylation, alkylation, and reductive amination. The secondary alcohol can be oxidized, esterified, or used as a nucleophile.

  • Physicochemical Properties: It is less basic and generally less water-soluble than our featured building block. Its simpler structure results in a lower molecular weight, which can be advantageous in fragment-based drug design.

  • Application: It is a versatile intermediate for a wide array of pharmaceutical compounds, including treatments for psychosis and viral infections.[3][7]

3-Aminopyrrolidine

Replacing the hydroxyl group with a primary amine introduces a different set of properties and reactive handles.

  • Synthetic Utility: 3-Aminopyrrolidine offers two distinct nitrogen atoms for differential functionalization. The primary amine at C3 can be acylated or alkylated, while the secondary ring nitrogen provides another site for modification. This dual functionality is valuable for creating complex structures.[8][9]

  • Physicochemical Properties: The presence of two basic centers significantly increases its polarity and potential for hydrogen bonding compared to pyrrolidin-3-ol. It is often used to introduce a basic moiety to improve solubility and target interactions.[9]

  • Application: This building block is a key component in many antibacterial and anticancer agents.[9][10]

(S)-1-Methylpyrrolidin-3-ol

This isomer of N-methylated pyrrolidin-3-ol allows for an assessment of the impact of nitrogen substitution versus carbon side-chain substitution.

  • Synthetic Utility: With the ring nitrogen already substituted, synthetic modifications are primarily directed at the hydroxyl group. This can simplify synthetic routes where N-functionalization is not desired.

  • Physicochemical Properties: The N-methyl group increases lipophilicity compared to pyrrolidin-3-ol and removes a hydrogen bond donor site. Its basicity is comparable to other tertiary amines.

  • Application: It is a useful intermediate in the synthesis of various pharmaceuticals and can be produced on an industrial scale.[11][12]

3,3-Dimethylpyrrolidine

This building block introduces a gem-dimethyl group at the 3-position, a common strategy in medicinal chemistry to improve metabolic stability.

  • Synthetic Utility: The primary utility of this scaffold lies in its core structure, with functionalization occurring at the nitrogen atom. The gem-dimethyl group can provide conformational restriction.

  • Physicochemical Properties: The methyl groups increase lipophilicity and can act as a "metabolic shield," preventing oxidation of the adjacent carbon atoms. This can lead to an improved pharmacokinetic profile in drug candidates.

  • Application: It is used to introduce a conformationally constrained and metabolically stable core into drug molecules.

Data Summary

Building BlockStructureIUPAC NameCAS NumberMolecular Weight ( g/mol )Key Functional Groups
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride [Image of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride structure]3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride2060034-69-5217.14Tertiary Alcohol, Tertiary Amine, Secondary Amine
Pyrrolidin-3-ol [Image of Pyrrolidin-3-ol structure]Pyrrolidin-3-ol2799-21-587.12Secondary Alcohol, Secondary Amine
3-Aminopyrrolidine [Image of 3-Aminopyrrolidine structure]Pyrrolidin-3-amine79286-79-686.14Primary Amine, Secondary Amine
(S)-1-Methylpyrrolidin-3-ol [Image of (S)-1-Methylpyrrolidin-3-ol structure](S)-1-Methylpyrrolidin-3-ol104641-60-3101.15Secondary Alcohol, Tertiary Amine
3,3-Dimethylpyrrolidine hydrochloride [Image of 3,3-Dimethylpyrrolidine hydrochloride structure]3,3-Dimethylpyrrolidine hydrochloride792915-20-9135.64Secondary Amine, Gem-dimethyl Group

Visualizing Structural Relationships

The following diagram illustrates the structural relationships between the discussed pyrrolidine building blocks, with the featured compound at the center.

Caption: Structural relationships of pyrrolidine building blocks.

Experimental Protocol: N-Acylation of Pyrrolidin-3-ol

This protocol provides a representative example of a common synthetic transformation using a pyrrolidine building block. The acylation of the secondary amine is a fundamental step in building more complex molecules.

Objective: To synthesize 1-(Pyrrolidin-3-yl)ethan-1-one.

Materials:

  • Pyrrolidin-3-ol

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve pyrrolidin-3-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-(pyrrolidin-3-yl)ethan-1-one.

Causality Behind Experimental Choices:

  • Triethylamine (TEA): A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the pyrrolidine nitrogen for the acetyl chloride.

  • Dichloromethane (DCM): An inert aprotic solvent is chosen to dissolve the reactants without participating in the reaction.

  • 0 °C Reaction Temperature: The initial cooling helps to control the exothermic reaction between the amine and the highly reactive acetyl chloride, preventing side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.

Experimental Workflow Diagram

The following diagram outlines the key steps in the N-acylation protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrrolidin-3-ol & TEA in DCM B Cool to 0°C A->B C Add Acetyl Chloride B->C D Stir at Room Temperature C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I Final Product H->I

Caption: Workflow for the N-acylation of pyrrolidin-3-ol.

Conclusion

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a valuable building block for medicinal chemists, offering a unique combination of a tertiary alcohol and a basic side chain on a conformationally restricted scaffold. Its comparison with other pyrrolidine derivatives such as pyrrolidin-3-ol, 3-aminopyrrolidine, (S)-1-methylpyrrolidin-3-ol, and 3,3-dimethylpyrrolidine highlights the diverse chemical space that can be explored by strategic selection of these fundamental motifs. The choice of building block will ultimately depend on the specific design hypothesis, desired physicochemical properties, and the synthetic strategy employed in the drug discovery process. Understanding the nuances of each building block allows researchers to make more informed decisions, accelerating the development of novel therapeutics.

References

  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6905]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755550f50db3038676d91]
  • (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride - NextSDS. [URL: https://www.nextsds.com/en/substance/cas-2757961-74-1]
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. [URL: https://patents.google.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01479]
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. [URL: https://patents.google.
  • 3-(Dimethylamino)pyrrolidine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758519]
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential - ResearchGate. [URL: https://www.researchgate.net/publication/380722244_Pyrrolidine_Derivatives_in_Modern_Drug_Discovery_Emerging_Structure_Activity_Relationships_and_Dual_Antidiabetic-Anticancer_Potential]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office. [URL: https://data.epo.org/publication-server/document?i=ep-document-ep3415499-a1-1&pn=EP3415499A1]
  • Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. [URL: https://patents.google.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599295/]
  • Pyrrolidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]
  • 3-(DIMETHYLAMINO)PYRROLIDINE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5436668_EN.htm]
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00223]
  • 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/en/substance/cas-2060034-69-5]
  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6362325/]
  • What are the applications of 3-Aminopyrrolidine dihydrochloride? - Guidechem. [URL: https://www.guidechem.com/faq/what-are-the-applications-of-3-aminopyrrolidine-dihydrochloride-item-928503.html]
  • 3,3-Dimethylpyrrolidine hydrochloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/792915]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa - University of Palermo Institutional Research Archive. [URL: https://iris.unipa.it/handle/10447/533350]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the structural elucidation of highly polar, basic building blocks used in modern drug discovery. Pyrrolidine-containing scaffolds are ubiquitous in targeted therape...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural elucidation of highly polar, basic building blocks used in modern drug discovery. Pyrrolidine-containing scaffolds are ubiquitous in targeted therapeutics, most notably in KRAS G12C inhibitors and synthetic cathinones. However, their tandem mass spectrometry (MS/MS) characterization is notoriously challenging. The highly basic pyrrolidine moiety tends to sequester the proton during electrospray ionization (ESI), often leading to dominant, uninformative fragment ions or requiring specialized in-source fragmentation techniques to yield structural detail .

This guide objectively compares the MS/MS fragmentation performance of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (our target product) against a common unmethylated alternative, 3-(Aminomethyl)pyrrolidin-3-ol dihydrochloride . By analyzing the causality behind their fragmentation pathways, we provide a robust, self-validating analytical framework for researchers profiling these compounds in pharmacokinetic (PK) or impurity assays.

Mechanistic Causality of Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), the target product (m/z 145.13) exhibits a highly predictable fragmentation cascade driven by the thermodynamic stability of its functional groups.

  • Directed Alpha-Cleavage (The Iminium Advantage): The presence of the N,N-dimethyl group strongly directs alpha-cleavage. The inductive electron-donating effect of the two methyl groups stabilizes the resulting positive charge, yielding a dominant N,N-dimethylmethyleneiminium ion at m/z 58.07. This pathway requires a relatively low appearance energy, resulting in a clean, easily identifiable base peak.

  • Facile Dehydration: As a tertiary alcohol, the molecule readily loses water (-18 Da) to form a stable allylic/tertiary carbocation at m/z 127.12. This behavior is consistent with established electron ionization and CID studies of complex beta-amino alcohols .

  • Pyrrolidine Core Stability: Unlike alpha-pyrrolidinophenones, which often lose the entire pyrrolidine ring as a neutral 71 Da fragment , the pyrrolidine in this building block acts as the core scaffold. Fragmentation instead occurs exocyclic to the ring, preserving the pyrrolidine nitrogen in the m/z 100.08 fragment (loss of dimethylamine).

In contrast, the unmethylated alternative (m/z 117.10) forms a primary methyleneiminium ion (m/z 30.03). Because this primary iminium is significantly less stable, the alpha-cleavage pathway is no longer dominant. The collision energy must be increased to achieve fragmentation, which triggers competing, non-specific ring-opening pathways, resulting in a noisy and less reproducible spectrum.

Visualizing the Fragmentation Logic

Frag_Product M Precursor Ion [M+H]+ m/z 145.13 F1 Dehydrated Fragment m/z 127.12 M->F1 - H2O (18 Da) F2 Dimethylaminomethyl Iminium m/z 58.07 M->F2 α-cleavage F3 Pyrrolidine Core Fragment m/z 100.08 M->F3 - HN(CH3)2 (45 Da) F1->F2 α-cleavage

Fig 1. Primary CID fragmentation pathways for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol.

Frag_Alternative M Precursor Ion [M+H]+ m/z 117.10 F1 Dehydrated Fragment m/z 99.09 M->F1 - H2O (18 Da) F2 Aminomethyl Iminium m/z 30.03 M->F2 α-cleavage F3 Pyrrolidine Core Fragment m/z 100.08 M->F3 - NH3 (17 Da)

Fig 2. Primary CID fragmentation pathways for the alternative, 3-(Aminomethyl)pyrrolidin-3-ol.

Comparative Data Analysis

The table below summarizes the quantitative MS/MS performance metrics of both compounds, demonstrating the analytical superiority of the dimethylated product.

Analytical Feature3-[(Dimethylamino)methyl]pyrrolidin-3-ol (Product)3-(Aminomethyl)pyrrolidin-3-ol (Alternative)
Formula (Free Base) C7H16N2OC5H12N2O
Precursor Ion[M+H]+ m/z 145.13m/z 117.10
Primary Iminium Ion m/z 58.07 (Base Peak)m/z 30.03 (Low Abundance)
Dehydration Fragment m/z 127.12m/z 99.09
Optimal Collision Energy 20 - 25 eV30 - 35 eV
Spectral Predictability High (Directed alpha-cleavage)Low (Competing ring-opening pathways)
Analytical Utility Excellent for MRM/SRM quantitationPoor (m/z 30 suffers from high background)
Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute data integrity, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) due to the extreme polarity of the dihydrochloride salts, coupled with a self-validating MS/MS tuning step.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of both basic nitrogen atoms, maximizing ESI+ efficiency and stabilizing the analyte in solution.

Step 2: HILIC Chromatographic Separation

  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: Highly polar diamines will elute in the void volume of standard reversed-phase C18 columns. HILIC provides orthogonal retention based on partitioning and electrostatic interactions, ensuring proper desolvation.

Step 3: MS/MS System Suitability and Self-Validation

  • Operate the mass spectrometer in ESI Positive mode (Capillary: 3.0 kV, Desolvation: 350 °C).

  • Self-Validation Step (Breakdown Curve): Isolate the precursor ion (m/z 145.13). Program a collision energy (CE) ramp from 10 eV to 40 eV using Argon gas.

  • Acceptance Criteria: You must observe an inverse correlation between the depletion of m/z 145.13 and the appearance of m/z 58.07. If m/z 58.07 does not become the base peak at CE ≥ 25 eV, the system fails suitability. Causality: This validates that the collision cell gas pressure and quadrupole mass calibrations are strictly within operational limits, preventing false-negative MRM results in downstream assays.

LCMS_Workflow A Sample Prep Dilution in ACN/H2O B Chromatography HILIC Separation A->B C Ionization ESI (+) B->C D Activation CID (10-40 eV) C->D E Detection TOF / Orbitrap D->E

Fig 3. Standardized self-validating LC-MS/MS workflow for highly polar pyrrolidine derivatives.

Conclusion

For drug development professionals, selecting building blocks with predictable analytical profiles is critical for downstream DMPK and metabolic tracking. 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride vastly outperforms its unmethylated alternative. Its N,N-dimethyl group acts as an internal fragmentation director, channeling collision energy into a single, highly stable iminium ion (m/z 58.07). This enables highly sensitive, reproducible Multiple Reaction Monitoring (MRM) assays that are otherwise impossible with primary amine derivatives.

References
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (ACS Publications).[Link]

  • Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Journal of Mass Spectrometry.[Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry.[Link]

Comparative

Structural Validation of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol Dihydrochloride: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute Configuration, Structural Elucidation, and Analytical Cross-Validation In modern drug discovery, the unambiguous structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute Configuration, Structural Elucidation, and Analytical Cross-Validation

In modern drug discovery, the unambiguous structural validation of chiral building blocks is a non-negotiable regulatory and scientific requirement. 3-[(Dimethylamino)methyl]pyrrolidin-3-ol is a highly functionalized, polar small molecule featuring a critical stereocenter at the C3 position of the pyrrolidine ring. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, determining the absolute configuration of this molecule is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD). This document provides field-proven, self-validating protocols, emphasizing the fundamental causality behind each experimental choice.

Comparative Analysis of Structural Validation Techniques

While multiple analytical techniques are employed during small molecule characterization, they provide fundamentally different tiers of structural information. SCXRD remains the gold standard for determining 3D atomic coordinates and absolute stereochemistry[1]. Conversely, NMR excels at confirming solution-state connectivity but struggles with absolute configuration without the use of chiral derivatizing agents[2]. PXRD is indispensable for bulk phase purity but cannot elucidate structures de novo[1].

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal XRD (SCXRD)2D NMR SpectroscopyPowder XRD (PXRD)
Primary Output 3D atomic coordinates, absolute stereochemistrySolution-state connectivity, dynamic conformationBulk phase purity, polymorph identification
Sample Requirement 0.1–0.3 mm high-quality single crystal2–10 mg dissolved in deuterated solvent10–50 mg of microcrystalline powder
Stereochemistry Definitive (via Flack parameter)Requires chiral auxiliaries/shift reagentsCannot determine de novo
Environmental State Solid-state (Cryogenic, 100 K)Solution-state (Room Temp)Solid-state (Room Temp)
Turnaround Time Days to Weeks (Crystallization bottleneck)HoursMinutes
Destructive? NoNoNo

Experimental Workflow & Logical Architecture

The following diagram maps the logical progression from the synthesized free base to a fully validated 3D structure, highlighting where each analytical technique is deployed.

Workflow cluster_0 Technique Comparison Start Synthesized Compound (Free Base) Salt Salt Formation (Dihydrochloride) Start->Salt SCXRD Single-Crystal XRD (Absolute Config) Salt->SCXRD NMR 2D NMR Spectroscopy (Connectivity) Salt->NMR PXRD Powder XRD (Phase Purity) Salt->PXRD Cryst Vapor Diffusion Crystallization SCXRD->Cryst Data Cu Kα Diffraction (Anomalous Dispersion) Cryst->Data Refine Structure Refinement (Flack Parameter) Data->Refine Valid Validated 3D Structure Refine->Valid

Figure 1: Comparative structural validation workflow for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol.

Step-by-Step Methodologies & Causality

To ensure scientific integrity, every protocol must be a self-validating system. Below are the detailed methodologies for validating 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, with explicit explanations of the causality driving each step.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Step 1: Salt Selection & Formation

  • Action: Convert the free base of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol into its dihydrochloride salt using 2.1 equivalents of HCl in ethereal solution.

  • Causality: The free base of this molecule is highly polar and resists crystallization[3]. Protonating both the pyrrolidine secondary amine and the dimethylamino tertiary amine creates a rigid ionic lattice. More importantly, the inclusion of heavy chloride counterions ( ) provides the necessary anomalous scattering signal required to definitively assign the absolute configuration via X-ray diffraction[4].

Step 2: Vapor Diffusion Crystallization

  • Action: Dissolve 10 mg of the dihydrochloride salt in 0.5 mL of methanol (solvent) in an inner vial. Place this inside a sealed outer vial containing 3 mL of ethyl acetate (anti-solvent).

  • Causality: Slow vapor diffusion gently lowers the dielectric constant of the solvent matrix. This controlled reduction in solubility promotes the nucleation of a few high-quality, diffraction-grade single crystals rather than the rapid precipitation of an amorphous powder.

Step 3: Cryogenic Data Collection

  • Action: Mount a 0.15 mm crystal on a polyimide loop using paratone oil. Flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a microfocus Cu Kα source ( Å).

  • Causality: Cryocooling minimizes the thermal vibrations (B-factors) of the atoms, resulting in sharper diffraction spots and higher resolution data. Copper radiation is explicitly chosen over Molybdenum because its longer wavelength maximizes the anomalous dispersion effects of the chloride ions, which is the physical phenomenon that allows us to distinguish between the (R) and (S) enantiomers[4].

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing algorithms. Refine the atomic coordinates using full-matrix least-squares on . Calculate the Flack parameter.

  • Causality: The Flack parameter ( ) is the ultimate self-validating metric for chirality. A refined value of confirms that the modeled absolute configuration is correct. A value near indicates the true structure is the inverted enantiomer[4].

Protocol B: Orthogonal Validation via NMR Spectroscopy

While SCXRD proves the 3D stereochemistry of a single crystal, NMR is required to prove that the bulk sample shares the same 2D connectivity in solution[2].

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of the dihydrochloride salt in 0.6 mL of Deuterium Oxide ( ).

  • Causality: is chosen because the dihydrochloride salt is highly water-soluble, and the deuterium prevents the solvent proton signal from overwhelming the detector.

Step 2: 2D Data Acquisition (COSY & HSQC)

  • Action: Acquire H- H COSY and H- C HSQC spectra at 298 K.

  • Causality: The COSY spectrum maps the spin-spin coupling of the adjacent protons in the pyrrolidine ring, validating the intact ring system. The HSQC spectrum correlates protons to their attached carbons, differentiating the isolated -methyl groups from the ring methylenes, ensuring no structural rearrangements occurred during salt formation.

Conclusion & Best Practices

For the structural validation of highly polar, chiral building blocks like 3-[(Dimethylamino)methyl]pyrrolidin-3-ol, no single technique operates in a vacuum .

  • SCXRD must be utilized as the primary tool for absolute configuration. The strategic use of the dihydrochloride salt not only solves the crystallization bottleneck but also introduces the heavy atoms necessary for reliable Flack parameter calculation[4].

  • NMR Spectroscopy should be run in parallel to guarantee that the connectivity observed in the solid-state crystal is representative of the bulk material in solution[2].

  • PXRD should be used as a final quality control step to ensure the bulk powder matches the simulated diffraction pattern generated from the SCXRD data, confirming phase purity[1].

By adhering to this multi-tiered, self-validating approach, drug development professionals can confidently advance chiral molecules through the discovery pipeline without the risk of late-stage stereochemical attrition.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.
  • Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy. Benchchem.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Comparison of X-ray Crystallography, NMR and EM.

Sources

Validation

Publish Comparison Guide: FT-IR Spectroscopy of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride vs. Structural Alternatives

Executive Summary In pharmaceutical development and synthetic chemistry, confirming the exact structural and salt state of active building blocks is a critical quality control step. 3-[(Dimethylamino)methyl]pyrrolidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, confirming the exact structural and salt state of active building blocks is a critical quality control step. 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a highly polar, difunctional amine salt containing both a secondary and a tertiary amine hydrochloride, alongside a tertiary alcohol.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FT-IR) spectroscopic profile of this target product against its free base and primary amine analogs. By understanding the vibrational causality behind these bands, researchers can utilize FT-IR not just for basic identification, but as a definitive tool to validate salt formation and molecular integrity.

Molecular Architecture & FT-IR Causality

To accurately interpret the FT-IR spectrum of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, we must deconstruct its molecular architecture:

  • Pyrrolidine Ring Nitrogen: A secondary amine, protonated in this form to yield a >NH2+​ chloride salt.

  • Dimethylaminomethyl Group: A tertiary amine, protonated to yield a −NH+(CH3​)2​ chloride salt.

  • C3-Hydroxyl Group: A tertiary alcohol ( −OH ).

The transition of an amine from a free base to a hydrochloride salt fundamentally alters its vibrational physics. Because of the high polarity of the N−H+ bond, the change in dipole moment with respect to bond distance ( dμ/dx ) is exceptionally large[1]. This phenomenon causes the fundamental stretching vibrations—along with their overtones and combination bands—to become intensely broad, dominating the spectrum from 3000 to 2400 cm⁻¹[1].

Comparative FT-IR Analysis: Product vs. Alternatives

To demonstrate the diagnostic power of FT-IR for this compound, we compare its performance and spectral markers against two common alternatives:

  • Alternative A: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol (The Free Base form).

  • Alternative B: 3-(Aminomethyl)pyrrolidin-3-ol dihydrochloride (A structural analog featuring a primary amine instead of a tertiary dimethylamine).

Quantitative Band Comparison

The following table summarizes the causal shifts in infrared absorption frequencies when comparing these three structural forms.

Functional Group / Vibration ModeTarget Product (Di-HCl Salt)Alternative A (Free Base)Alternative B (Primary Amine Di-HCl)
O-H Stretch (Tertiary Alcohol)~3400–3200 cm⁻¹ (Broad, heavily H-bonded, merges with N-H⁺)~3500–3300 cm⁻¹ (Sharper, distinct from C-H region)~3400–3200 cm⁻¹ (Broad, heavily H-bonded)
N-H Stretch (Free Amine)Absent~3350–3310 cm⁻¹ (Weak, single band for 2° amine)[2]Absent
N-H⁺ Stretch (Amine Salt Envelope)3000–2400 cm⁻¹ (Massive, overlapping 2° and 3° salt bands)[1]Absent3200–2800 cm⁻¹ (Broad −NH3+​ envelope)
N-H⁺ Bend (Deformation)1620–1560 cm⁻¹ (Asymmetric >NH2+​ bend)[3]Absent~1600 cm⁻¹ (Asym.) & ~1500 cm⁻¹ (Sym. −NH3+​ bend)
C-O Stretch (Tertiary Alcohol)1200–1100 cm⁻¹ (Strong)[4]1200–1100 cm⁻¹ (Strong)1200–1100 cm⁻¹ (Strong)
Spectral Region Breakdown
  • The Salt Envelope (3000–2400 cm⁻¹): In the target product, the secondary and tertiary amine salts create a massive, overlapping absorption envelope. The aliphatic C-H stretches (normally 3000–2850 cm⁻¹[4]) will appear as small peaks "riding" on top of this massive N−H+ envelope[1]. In stark contrast, Alternative A (the free base) will show a flat baseline in the 2800–2400 cm⁻¹ region, with only a weak, sharp N−H stretch near 3350 cm⁻¹ corresponding to the unprotonated pyrrolidine ring[2].

  • The Diagnostic Bending Region (1625–1560 cm⁻¹): This is the most critical region for structural verification. The target product contains a secondary amine salt ( >NH2+​ ), which exhibits a distinct asymmetric deformation band between 1620 and 1560 cm⁻¹[3]. Tertiary amine salts generally lack strong bending vibrations in this region[1]. Therefore, the presence of this specific bend confirms the pyrrolidine ring is protonated, distinguishing it from purely tertiary amine salts.

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure scientific integrity, the FT-IR analysis of amine hydrochlorides must account for their hygroscopic nature. Absorbed atmospheric water will produce a strong H−O−H bending band near 1640 cm⁻¹, which can falsely inflate or obscure the critical N−H+ bend at 1620–1560 cm⁻¹.

Step 1: Instrument Validation

  • Purge the ATR-FTIR spectrometer with dry nitrogen to eliminate atmospheric H2​O and CO2​ interference.

  • Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validate calibration using a polystyrene standard, ensuring the aromatic C=C stretch is precisely at 1601 cm⁻¹.

Step 2: Sample Preparation & Moisture Control (Critical)

  • Store the 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride sample in a vacuum desiccator over P2​O5​ for at least 24 hours prior to analysis.

  • Transfer a few milligrams of the crystalline powder directly onto the diamond ATR crystal. Do not use KBr pellets, as the hygroscopic nature of KBr will introduce confounding water bands.

Step 3: Spectral Acquisition & Pressure Application

  • Apply consistent pressure using the ATR anvil until the tertiary alcohol C−O stretch (~1150 cm⁻¹) reaches an absolute absorbance of ~0.6 AU.

  • Acquire the spectrum using 32 to 64 co-added scans to maximize the signal-to-noise ratio in the broad 3000–2400 cm⁻¹ region.

Step 4: Data Processing & Causality Check

  • Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber scale.

  • Internal Validation Check: Inspect the 1640 cm⁻¹ region. If a sharp peak is present alongside a massive broad band at 3500 cm⁻¹, the sample is wet. The sample must be re-dried. If the region is clear, proceed to identify the 1620–1560 cm⁻¹ N−H+ bend[3].

Mechanistic Workflow Visualization

The following logical workflow demonstrates how FT-IR spectral markers are used to autonomously differentiate the target dihydrochloride product from its free base and tertiary-only salt analogs.

FTIR_Diagnostic_Workflow Start Acquire FT-IR Spectrum (Dry Sample on ATR) CheckNH Broad Absorption Envelope (3000–2400 cm⁻¹)? Start->CheckNH FreeBase Free Base Form (Sharp N-H ~3350 cm⁻¹) CheckNH->FreeBase No (Flat baseline) SaltForm Hydrochloride Salt (N-H⁺ stretches confirmed) CheckNH->SaltForm Yes (Strong/Broad) CheckBend N-H⁺ Deformation Band (1620–1560 cm⁻¹)? SaltForm->CheckBend TertAmine Tertiary Amine Salt Only (No strong bend) CheckBend->TertAmine No SecAmine Secondary Amine Salt Present (Target Di-HCl Confirmed) CheckBend->SecAmine Yes (>NH2⁺ bend)

FT-IR Diagnostic logic for identifying 3-[(Dimethylamino)methyl]pyrrolidin-3-ol salt states.

References

  • Title: IR Spectroscopy Tutorial: Amines Source: Department of Chemistry, University of Colorado Boulder (orgchemboulder.com) URL: [Link]

  • Title: The infrared spectra of secondary amines and their salts Source: ResearchGate (Journal of the Chemical Society) URL: [Link]

  • Title: IR Absorption Frequencies Source: Northern Illinois University (NIU) - Department of Chemistry and Biochemistry URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory personnel with the precise logistical and safety frameworks required for ma...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory personnel with the precise logistical and safety frameworks required for managing 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride .

Proper handling of functionalized amine hydrochlorides requires a deep understanding of their physicochemical behavior. This guide moves beyond standard safety data sheets by explaining the mechanistic reasoning behind each disposal and containment strategy, ensuring your laboratory maintains strict environmental compliance and operational safety.

Physicochemical Profile & Hazard Identification

Before designing a disposal workflow, we must quantify the chemical parameters that dictate the compound's reactivity and environmental persistence. The presence of a secondary amine, a tertiary amine, and a tertiary alcohol—stabilized as a dihydrochloride salt—makes this compound highly water-soluble, hygroscopic, and acidic in solution.

Table 1: Quantitative Chemical & Hazard Specifications

ParameterSpecification
Chemical Name 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
CAS Number 1[1]
Molecular Formula C₇H₁₈Cl₂N₂O
Molecular Weight 217.14 g/mol
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Hazard Classifications 2[2]

Mechanistic Rationale for Handling & Destruction

Chemical Incompatibilities: Because this compound is a dihydrochloride salt, it acts as a weak acid in aqueous environments. Mixing waste streams containing this compound with strong alkalis (e.g., Sodium Hydroxide) will deprotonate the ammonium groups, converting the salt into its free-base form. The free-base amine is significantly more volatile and lipophilic, drastically increasing the inhalation hazard and the risk of rapid dermal absorption. Therefore, 3 is a mandatory logistical requirement[3].

Thermal Destruction Chemistry: Standard incineration is strictly prohibited for this compound. Because the molecule contains two nitrogen atoms and two chloride counterions, thermal oxidation will generate stoichiometric quantities of highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Consequently, disposal facilities must utilize4 to neutralize the acidic exhaust emissions before atmospheric release[4].

Operational Safety & Spill Response Protocol

Causality & Context: As a fine crystalline powder, this compound poses a significant respiratory hazard (STOT SE 3). Sweeping dry powder generates aerosolized particulates that bypass standard fume hoods.

  • Isolation & PPE Donning: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), tight-fitting safety goggles, and an 5 to mitigate inhalation risks[5].

  • Dry Containment: Do not apply water directly to the powder. Water will dissolve the hygroscopic salt, expanding the contamination zone and allowing the chemical to penetrate porous laboratory surfaces.

  • Mechanical Collection: Use a non-sparking, anti-static brush and dustpan to collect the solid. Transfer the material to a sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the spill area with disposable towels slightly dampened with isopropyl alcohol.

  • Validation Checkpoint: Swab the decontaminated area with a damp pH indicator strip. If the strip indicates an acidic environment (pH < 5), residual dihydrochloride salt remains. Repeat Step 4 until the surface tests neutral (pH 6-8).

Step-by-Step Disposal Procedures

Laboratory chemicals cannot be discharged into domestic sewage systems under 6[6]. Implement the following self-validating protocols based on the waste state.

Protocol A: Solid Waste & Unused Reagents
  • Packaging: Place all unused chemical and collected spill debris into a primary leak-proof HDPE or glass container.

  • Sealing: Cap tightly. The compound is highly hygroscopic; moisture ingress causes caking, which complicates downstream processing by the waste broker.

  • Labeling: Affix a compliant label reading: "Hazardous Waste: Toxic/Irritant Amine Hydrochloride Solid".

Protocol B: Aqueous & Organic Liquid Waste
  • Segregation: Pour liquid waste into a designated, chemically compatible carboy. Crucial: Ensure this carboy does not contain strong bases or oxidizers to prevent the volatilization of the free-base amine.

  • Validation Checkpoint: Before sealing the carboy, test the pH of the aqueous waste. If the pH is ≤ 2.0 due to high concentrations of the salt, the waste must be additionally coded as7[7].

  • Storage: Transfer the carboy to a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

Protocol C: Contaminated Consumables & Labware
  • Triple-Rinsing: Primary containers that held the pure chemical must be 8 (e.g., methanol or water) to remove acute toxicity hazards[8].

  • Validation Checkpoint: Verify the pH of the final rinsate is neutral (pH 6-8) using indicator paper to ensure complete removal of the acidic hydrochloride residue.

  • Disposal: Collect all rinsate into the Liquid Waste carboy. Place the rinsed containers, along with contaminated PPE (gloves, masks), into a heavy-duty chemical waste bag for standard hazardous solid waste processing.

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 3-[(Dimethylamino)methyl]pyrrolidin-3-ol 2HCl Solid Solid Waste (Unused/Spills) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid PPE Contaminated PPE & Labware Start->PPE SolidCont Seal in HDPE/Glass Keep Dry Solid->SolidCont LiquidCont Aqueous/Organic Waste Carboy Liquid->LiquidCont PPECont Triple Rinse Vials Chem Waste Bag PPE->PPECont Labeling Labeling: "Hazardous Waste - Toxic/Irritant" SolidCont->Labeling LiquidCont->Labeling PPECont->Labeling Storage Satellite Accumulation Area (Segregate from Bases/Oxidizers) Labeling->Storage Broker Licensed Waste Broker (EPA/RCRA Compliant) Storage->Broker Incineration Controlled Incineration (Flue Gas Scrubbing for HCl/NOx) Broker->Incineration

Figure 1: End-to-end waste segregation and disposal workflow for amine hydrochloride laboratory waste.

References

  • 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Hazard Data Source: NextSDS URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) URL:[Link]

  • Chemical Waste Management Guide Source: Boston University Environmental Health & Safety URL:[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

As a highly functionalized pyrrolidine building block, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a critical reagent in drug discovery and synthetic chemistry. However, its specific physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized pyrrolidine building block, 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a critical reagent in drug discovery and synthetic chemistry. However, its specific physicochemical properties—namely its nature as a highly water-soluble, hygroscopic dihydrochloride salt—demand rigorous, causality-driven safety protocols.

This guide provides researchers and drug development professionals with a self-validating system for personal protective equipment (PPE), operational workflows, and disposal plans, ensuring both personnel safety and experimental integrity.

Chemical Profile & Hazard Assessment

Before initiating any handling procedures, it is critical to understand the quantitative and qualitative hazard profile of the compound. The presence of the dihydrochloride salt significantly increases the compound's aqueous solubility and hygroscopicity, directly influencing its hazard classifications[1].

Property / HazardValue / DescriptionCausality & Operational Impact
CAS Number 2060034-69-5Unique identifier for regulatory compliance[2].
Molecular Formula C7H18Cl2N2OContains secondary and tertiary amine functionalities[2].
Molecular Weight 217.14 g/mol Relatively low molecular weight facilitates rapid dissolution.
Skin Irritation Skin Irrit. 2 (H315)Causes localized dermal irritation upon contact[2].
Eye Irritation Eye Irrit. 2A (H319)Causes serious eye irritation due to rapid dissolution in tear film[2].
Target Organ Toxicity STOT SE 3 (H336)May cause drowsiness, dizziness, or respiratory irritation upon inhalation[2].

Personal Protective Equipment (PPE) Matrix

Safety protocols must move beyond mere compliance; they must be rooted in the chemical's physical behavior. The following PPE matrix is designed to mitigate the specific risks associated with hygroscopic amine salts.

  • Eye Protection: Tight-Fitting Safety Goggles (ANSI Z87.1/EN 166)

    • Causality: The compound is classified as Eye Irrit. 2A (H319)[2]. Because dihydrochloride salts are highly water-soluble, any airborne particulates that contact the aqueous tear film of the eye will dissolve instantly. This causes immediate, localized pH shifts and severe tissue irritation. Standard safety glasses with side shields are insufficient against aerosolized dust; tight-fitting goggles are mandatory.

  • Skin Protection: Nitrile Gloves (≥0.11 mm thickness) and Fluid-Resistant Lab Coat

    • Causality: Classified as Skin Irrit. 2 (H315)[2]. The hygroscopic nature of the salt means that ambient moisture or microscopic amounts of sweat on the skin can dissolve the powder on contact[1]. This facilitates dermal penetration and prolonged exposure. Gloves should be pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Respiratory Protection: Local Exhaust Ventilation (LEV) & N95/FFP2 Respirator

    • Causality: The compound presents a STOT SE 3 (H336) hazard[2]. Fine powders of amine salts are highly prone to electrostatic dispersion and aerosolization during transfer. Inhalation allows the compound to rapidly absorb across the respiratory mucosa, triggering systemic effects like drowsiness or localized respiratory irritation. All primary handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood. If handled outside LEV, an N95/FFP2 particulate respirator is required.

Operational Workflow & Handling Protocols

To maintain scientific integrity and personnel safety, the handling of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride must follow a strict, step-by-step methodology designed to minimize aerosolization and moisture degradation.

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the laboratory relative humidity (RH) is monitored. Because the compound is hygroscopic, high humidity (>50% RH) will cause the powder to deliquesce or clump, ruining precise molar calculations[1]. Verify that the fume hood face velocity is operating between 80-100 feet per minute (fpm).

  • Anti-Static Weighing: Place an anti-static bar or ionizer near the analytical balance. Dihydrochloride salts exhibit significant static cling. Neutralizing the static charge prevents the powder from aggressively adhering to spatulas or aerosolizing into the user's breathing zone.

  • Transfer and Dissolution: Use a static-free, V-shaped weighing boat. Transfer the pre-weighed solid into the reaction vessel and immediately seal it. When adding aqueous or organic solvents, do so slowly down the side of the vessel to prevent dust kick-up.

  • Inert Storage: If storing the stock solution or unweighed powder, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. This displaces atmospheric moisture and prevents the degradation of the hygroscopic salt[1].

HandlingWorkflow A 1. Pre-Operation Check (Fume Hood & PPE) B 2. Anti-Static Weighing (Minimize Aerosolization) A->B C 3. Solvent Addition (Aqueous/Organic) B->C D 4. Mixing & Dissolution (Vortex/Sonicate) C->D E 5. Transfer to Sealed Vials (Argon/Nitrogen Purge) D->E F 6. Workspace Decontamination (Wet Wipe Down) E->F

Step-by-step operational workflow for handling hygroscopic dihydrochloride salts.

Emergency Response & Disposal Plans

A self-validating safety system must account for operational failures. The following protocols outline immediate actions for spill management and end-of-life disposal.

Spill Management Methodology
  • Isolation: Immediately halt work and alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate 2-meter radius to allow aerosolized dust to settle.

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping will immediately aerosolize the STOT SE 3 hazard[2]. Instead, gently cover the powder with a slightly damp absorbent pad or an inert, dust-suppressing material (e.g., sand or vermiculite) to trap the particulates.

  • Containment (Liquid Spill): Surround the spill with universal absorbent booms to prevent spreading. Overlay with absorbent pads.

  • Decontamination: Once the bulk material is collected, wash the contaminated surface thoroughly with copious amounts of water, as the dihydrochloride salt is highly water-soluble. Follow with a 70% ethanol wipe-down.

SpillResponse S1 Identify Spill (Solid Powder vs. Solution) S2 Secure Area & Alert Personnel S1->S2 S3 Don Supplemental PPE (N95/FFP2 Respirator) S2->S3 S4 Cover with Inert Absorbent (Avoid Dry Sweeping) S3->S4 S5 Collect in Hazardous Waste Container S4->S5 S6 Ventilate Area & Wash Surface with Water S5->S6

Emergency spill response pathway ensuring containment and minimal aerosol exposure.

Waste Disposal Plan

Do not dispose of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride down the sink.

  • Solid Waste: Place all contaminated weighing boats, gloves, and absorbent pads into a heavy-duty, sealable polyethylene bag. Transfer to a rigid High-Density Polyethylene (HDPE) hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound into a clearly labeled, compatible liquid waste carboy. Label as "Hazardous Waste: Amine Dihydrochloride Salt / Toxic."

  • Final Disposal: Coordinate with a certified environmental health and safety (EHS) contractor for incineration in accordance with local and federal environmental regulations.

References

  • NextSDS. "3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • American Chemical Society (ACS). "Solid-State Interaction of Pharmaceutical Cocrystals with Water Vapor." ACS Publications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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